molecular formula C42H69NO15 B15559735 Josamycin CAS No. 56689-45-3

Josamycin

Cat. No.: B15559735
CAS No.: 56689-45-3
M. Wt: 828.0 g/mol
InChI Key: XJSFLOJWULLJQS-NGVXBBESSA-N
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Description

Josamycin is a macrolide antibiotic produced by certain strains of Streptomyces narbonensis var. josamyceticus. It has a role as an antibacterial drug and a metabolite. It is a macrolide antibiotic, an aldehyde, a tertiary amino compound, a tertiary alcohol, an acetate ester, a disaccharide derivative and a glycoside.
A macrolide antibiotic from Streptomyces narbonensis. The drug has antimicrobial activity against a wide spectrum of pathogens.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
See also: Erythromycin (related);  Sirolimus (related);  Tylosin (related) ... View More ...

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSFLOJWULLJQS-NGVXBBESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Josamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015418
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.35e-02 g/L
Record name Josamycin
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CAS No.

16846-24-5
Record name Josamycin
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Record name Josamycin [USAN:INN:BAN:JAN]
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Record name Josamycin
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Record name Josamycin
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Record name JOSAMYCIN
Source FDA Global Substance Registration System (GSRS)
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Record name Josamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131.5 °C
Record name Josamycin
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Record name Josamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling the Molecular Embrace: A Technical Guide to the Josamycin Binding Site on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a continued effort to advance antibacterial drug development, this technical guide offers an in-depth exploration of the binding site of josamycin (B1673084), a macrolide antibiotic, on the 50S ribosomal subunit. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the structural and molecular interactions that underpin this compound's mechanism of action, detailed experimental methodologies for its study, and a quantitative analysis of its binding kinetics.

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] This interaction occurs within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center (PTC).[2][3] By obstructing this tunnel, this compound effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic or, at higher concentrations, bactericidal effect.[1][2] The binding is characterized by a network of hydrogen bonds and hydrophobic interactions, ensuring a stable association with the ribosome.

The Architecture of Interaction: Key Ribosomal Components

The this compound binding pocket is primarily composed of segments of the 23S ribosomal RNA (rRNA) and extensions of specific ribosomal proteins. Several key nucleotides within domain V of the 23S rRNA are crucial for the binding of macrolides and are often implicated in mechanisms of bacterial resistance.

Key Interacting Residues

Mutations in these specific nucleotides and ribosomal proteins can significantly reduce the binding affinity of this compound, leading to antibiotic resistance. For instance, alterations in ribosomal proteins L4 and L22, which have elongated loops that line the peptide exit tunnel, can confer resistance to macrolides.

ComponentResidue (E. coli numbering)Role in Interaction/Resistance
23S rRNA A2058A pivotal nucleotide for macrolide binding. Methylation of this residue by Erm methyltransferases confers broad resistance to macrolides, lincosamides, and streptogramin B (MLSB resistance).
A2059Another key nucleotide involved in macrolide binding.
A2062A flexible nucleotide that can adopt different conformations upon antibiotic binding, influencing the binding affinity of specific macrolides.
U2585A universally conserved nucleotide that, when modified, can interfere with peptidyl-tRNA transfer.
Ribosomal Proteins L4Contains an extended loop that forms part of the wall of the peptide exit tunnel. Mutations in this loop can alter the tunnel's conformation and confer macrolide resistance.
L22Also possesses an elongated loop that extends into the peptide exit tunnel, contributing to the macrolide binding site. Mutations in this protein are a known mechanism of macrolide resistance.

Quantitative Analysis of this compound-Ribosome Binding

The interaction between this compound and the 50S ribosomal subunit has been quantified, revealing a high-affinity binding and a prolonged residence time. This strong and stable interaction is a key determinant of its potent antibacterial activity.

ParameterValueMethodReference
Dissociation Constant (Kd) 5.5 nMCell-free mRNA translation system
Average Lifetime on Ribosome 3 hoursCell-free mRNA translation system

Elucidating the Binding Site: Experimental Protocols

The detailed structural and functional understanding of the this compound binding site has been made possible through a combination of advanced biochemical and biophysical techniques. The primary methods employed are X-ray crystallography and cryo-electron microscopy (cryo-EM) for high-resolution structural determination, complemented by ribosome footprinting to analyze the functional consequences of binding.

Experimental Workflow for Structural Determination

experimental_workflow cluster_purification Ribosome and Antibiotic Preparation cluster_complex Complex Formation cluster_structure Structural Analysis cluster_xray_steps X-ray Crystallography Steps cluster_cryoem_steps Cryo-EM Steps Purification Purification of 50S Ribosomal Subunits Incubation Incubation of 50S Subunits with this compound Purification->Incubation Preparation Preparation of this compound Solution Preparation->Incubation XRay X-ray Crystallography Incubation->XRay CryoEM Cryo-Electron Microscopy Incubation->CryoEM Crystallization Crystallization of the Ribosome-Josamycin Complex XRay->Crystallization Grid_Preparation Cryo-EM Grid Preparation (Vitrification) CryoEM->Grid_Preparation Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination_XRay Structure Determination and Refinement Data_Collection->Structure_Determination_XRay Microscopy Single-Particle Cryo-Electron Microscopy Grid_Preparation->Microscopy Image_Processing Image Processing and 3D Reconstruction Microscopy->Image_Processing Model_Building Atomic Model Building Image_Processing->Model_Building

Caption: Workflow for determining the structure of the this compound-50S ribosome complex.

X-ray Crystallography Protocol

X-ray crystallography provides atomic-resolution insights into the this compound binding site.

  • Purification of 50S Ribosomal Subunits: Large quantities of highly pure and active 50S ribosomal subunits are isolated from a suitable bacterial species, often a thermophile like Thermus thermophilus due to its inherent stability.

  • Complex Formation and Crystallization: The purified 50S subunits are incubated with an excess of this compound to ensure saturation of the binding site. The resulting complex is then subjected to crystallization trials, screening a wide range of conditions (e.g., pH, precipitants, temperature) to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. The atomic model of the ribosome-josamycin complex is then built into this map and refined to achieve the best fit with the experimental data.

Cryo-Electron Microscopy (Cryo-EM) Protocol

Cryo-EM, particularly single-particle analysis, has become a powerful tool for studying the structure of large and dynamic complexes like the ribosome.

  • Sample Preparation: A solution of the 50S-josamycin complex is prepared as for crystallography.

  • Grid Preparation (Vitrification): A small aliquot of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane). This process, known as vitrification, freezes the complexes in a thin layer of non-crystalline ice, preserving their native conformation.

  • Single-Particle Cryo-Electron Microscopy: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands to millions of images of individual ribosome particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a high-resolution 3D density map of the 50S-josamycin complex.

  • Atomic Model Building: An atomic model of the complex is built into the cryo-EM density map and refined.

Ribosome Footprinting Protocol

Ribosome footprinting is a technique used to determine the precise locations of ribosomes on mRNA transcripts, providing insights into the mechanism of translation inhibition by antibiotics.

  • Cell Culture and Antibiotic Treatment: Bacterial cells are cultured and treated with this compound.

  • Lysis and Nuclease Treatment: The cells are lysed, and the resulting extract is treated with a nuclease (e.g., RNase I) to digest any mRNA not protected by ribosomes.

  • Ribosome Isolation: The ribosome-protected mRNA fragments (footprints) are isolated by sucrose (B13894) gradient centrifugation or other purification methods.

  • Library Preparation and Sequencing: The RNA footprints are converted into a cDNA library and sequenced using high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the bacterial genome to identify the positions of the arrested ribosomes, revealing the specific codons at which this compound stalls translation.

Molecular Interactions at the Binding Site

molecular_interactions cluster_ribosome 50S Ribosomal Subunit cluster_rRNA 23S rRNA (Domain V) cluster_protein Ribosomal Proteins cluster_function Functional Consequences This compound This compound A2058 A2058 This compound->A2058 Hydrophobic & H-bonds A2059 A2059 This compound->A2059 Hydrophobic & H-bonds A2062 A2062 This compound->A2062 Hydrophobic Interaction U2585 U2585 This compound->U2585 Proximity L4 L4 This compound->L4 Steric Hindrance L22 L22 This compound->L22 Steric Hindrance Peptide_Exit_Tunnel_Blockage Peptide Exit Tunnel Blockage This compound->Peptide_Exit_Tunnel_Blockage Inhibition_of_Elongation Inhibition of Polypeptide Elongation Peptide_Exit_Tunnel_Blockage->Inhibition_of_Elongation Inhibition_of_Translocation Interference with Translocation Peptide_Exit_Tunnel_Blockage->Inhibition_of_Translocation

Caption: Molecular interactions of this compound with the 50S ribosomal subunit.

Conclusion

The binding of this compound to the 50S ribosomal subunit is a complex and highly specific interaction that is fundamental to its antibacterial activity. A thorough understanding of this binding site, facilitated by advanced structural and biochemical techniques, is paramount for the rational design of novel macrolide antibiotics that can overcome existing resistance mechanisms. This guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Josamycin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Josamycin (B1673084), a macrolide antibiotic derived from Streptomyces narbonensis, exhibits a potent antibacterial spectrum primarily directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its efficacy against key Gram-positive pathogens. Minimum Inhibitory Concentration (MIC) data from various studies are summarized to offer a quantitative understanding of its antibacterial potency. Furthermore, this document outlines the detailed experimental protocols for determining MIC values and illustrates the molecular mechanism of action of this compound through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.

Antibacterial Spectrum of this compound against Gram-positive Bacteria

This compound demonstrates significant in vitro activity against a wide range of Gram-positive cocci and bacilli. Its spectrum of activity encompasses clinically important pathogens, including species of Staphylococcus, Streptococcus, and Clostridium. The efficacy of this compound is comparable to other macrolides like erythromycin (B1671065) and is particularly noted for its activity against certain erythromycin-resistant strains.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against various Gram-positive bacteria as reported in the scientific literature. The data is presented to facilitate comparison of this compound's activity across different species.

Bacterial SpeciesNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference(s)
Staphylococcus aureus246 (erythromycin-resistant)--At 2 μg/mL, 57% of strains were inhibited[1]
Staphylococcus aureus25---[2]
Staphylococcus aureus----[3]
Streptococcus pyogenes1930.120.25-[4]
Streptococcus pyogenes572--This compound was most effective in this group[5]
Streptococcus pneumoniae25---
Streptococcus pneumoniae----
Enterococcus faecalis25--More active than clindamycin
Clostridium perfringens106--3 strains were resistant

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The MIC range indicates the lowest and highest concentrations at which inhibition was observed.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The two primary methods used to determine the MIC of this compound are the broth microdilution method and the agar (B569324) dilution method.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Preparation of Microtiter Plates: Dispense sterile broth medium into all wells of a 96-well plate. Create a serial two-fold dilution of the this compound stock solution across the wells to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

  • Incubation: Incubate the microtiter plates at an appropriate temperature and duration for the specific bacterium being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then solidified in petri dishes. Standardized bacterial inocula are then spotted onto the surface of the agar plates.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound.

  • Preparation of Agar Plates: Prepare a series of molten agar media, each containing a different concentration of this compound. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension.

  • Inoculation: Spot a standardized volume of the bacterial inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the broth microdilution or agar dilution method.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis 30S 30S Subunit 30S->Protein_Synthesis This compound This compound This compound->50S Binds to Inhibition Inhibition This compound->Inhibition leads to Protein_Synthesis->Inhibition Bacterial_Growth Bacterial Growth Cessation Inhibition->Bacterial_Growth

References

discovery and origin of josamycin from Streptomyces narbonensis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Origin of Josamycin (B1673084) from Streptomyces narbonensis

Introduction

This compound is a macrolide antibiotic belonging to the 16-membered lactone ring family, exhibiting a broad spectrum of activity primarily against Gram-positive bacteria.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] This guide provides a comprehensive technical overview of the discovery of this compound, the characteristics of its producing microorganism, Streptomyces narbonensis, and the detailed experimental protocols for its production and isolation.

Discovery and Origin

This compound was discovered in 1964 by a team of Japanese scientists led by Hamao Umezawa.[4] The antibiotic was isolated from the fermentation broth of a newly identified strain of actinomycete, Streptomyces narbonensis var. josamyceticus var. nova.[4][5] The parent species, Streptomyces narbonensis, was first isolated from a soil sample in France in 1955.[6] The this compound-producing variant, strain A 204-P, was deposited in the American Type Culture Collection (ATCC) and the Institute for Microbial Chemistry in Japan.[1]

cluster_Discovery Discovery Timeline 1955 1955 S_narbonensis Isolation of Streptomyces narbonensis 1964 1964 Isolation Isolation of This compound Publication Publication of Discovery (Osono et al., 1967) Isolation->Publication Soil_France Soil Sample in France Soil_France->S_narbonensis Corbaz et al. S_narbonensis_var Isolation of S. narbonensis var. josamyceticus S_narbonensis->S_narbonensis_var Strain Screening S_narbonensis_var->Isolation Hamao Umezawa's team

Caption: Conceptual workflow of the discovery of this compound.

The Producing Microorganism: Streptomyces narbonensis

Streptomyces narbonensis is a Gram-positive, aerobic, filamentous bacterium belonging to the phylum Actinomycetota, commonly found in soil.[6] Like other members of its genus, it is known for its ability to produce a wide array of secondary metabolites, including antibiotics.[6][7][8]

The specific variety that produces this compound, S. narbonensis var. josamyceticus, is characterized by the formation of aerial mycelia from a substrate mycelium, with spore chains forming at the top. No whorls or spirals are observed in its morphology.[1]

Experimental Protocols

The production of this compound involves two main stages: fermentation of S. narbonensis var. josamyceticus and the subsequent extraction and purification of the antibiotic from the culture broth.

Fermentation Protocol

A robust fermentation process is critical for achieving a high yield of this compound. The following protocol is based on the methods described in the original patent literature.[1]

A. Culture Medium Preparation

A suitable culture medium is prepared with sources of assimilable carbon, nitrogen, and inorganic salts.

ComponentConcentration (%)Purpose
Soybean Meal1.5Nitrogen Source
Starch1.0Carbon Source
Glucose1.0Carbon Source
Sodium Chloride (NaCl)0.3Inorganic Salt
Dipotassium Hydrogen Phosphate (K₂HPO₄)0.1Buffering Agent
Magnesium Sulfate (MgSO₄)0.05Inorganic Salt
Waterto 100Solvent

B. Inoculation and Culture Conditions

  • Inoculum Development: A seed culture is prepared by inoculating a flask containing the sterilized medium with spores or mycelia of S. narbonensis var. josamyceticus. This culture is incubated for approximately 3 days.

  • Production Culture: The main fermentation is carried out in either shake flasks or large-scale fermenters.

    • Shake Flask Culture: 100 mL of the medium in a 500 mL flask is inoculated and subjected to shaking culture (e.g., 130 strokes/min, 8 cm amplitude) at 27-29°C for 3 to 5 days.[1]

    • Tank Fermentation: For larger scale production, a 100-liter stainless steel tank containing 50 liters of sterilized medium can be used. The culture is maintained under aerobic conditions with aeration (e.g., 50 liters/min) and agitation (e.g., 200 r.p.m.) at a temperature of 25°C to 30°C.[1] Antifoaming agents like silicone resin or sesame oil are used to control foam.[1]

Extraction and Purification Protocol

This compound is recovered from the fermentation broth through a multi-step solvent extraction and purification process.[1]

  • Filtration: After the fermentation period (2-5 days), the culture broth is filtered to separate the mycelia from the culture filtrate, which contains the dissolved this compound.[1]

  • Solvent Extraction (Alkaline/Neutral): The pH of the filtrate is adjusted to approximately 7.5. This compound is then extracted from the aqueous filtrate into a water-immiscible organic solvent such as ethyl acetate, butyl acetate, or chloroform.[1] The mixture is vigorously shaken, and the organic layer is separated.

  • Acidic Water Extraction: The organic extract is concentrated under vacuum. The pH is then adjusted to 2.0 with an acid (e.g., hydrochloric acid), causing this compound to transfer from the organic solvent to the acidic aqueous layer.[1]

  • Re-extraction into Solvent: The aqueous layer is separated, and its pH is readjusted to 7.5 with a base (e.g., sodium hydroxide). This compound is then re-extracted into a fresh volume of organic solvent (e.g., ethyl acetate).[1] This step significantly increases the purity of the product.

  • Final Purification: The resulting crude this compound can be further purified.

    • Recrystallization: Crude this compound is recrystallized using a suitable solvent to obtain a crystalline powder.[1]

    • Chromatography: Methods such as liquid chromatography can be employed for higher purity.[9] Ion-exchange resins can also be used for purification by adsorbing this compound from the solution and then eluting it with an appropriate solvent.[10]

cluster_Workflow This compound Production and Extraction Workflow Start Inoculate S. narbonensis var. josamyceticus Fermentation Aerobic Fermentation (3-5 days, 27-29°C) Start->Fermentation Filtration Filter Broth Fermentation->Filtration Mycelia Mycelial Cake (Discard) Filtration->Mycelia Filtrate Culture Filtrate Filtration->Filtrate Extraction1 Adjust pH to 7.5 Extract with Ethyl Acetate Filtrate->Extraction1 Aqueous_Waste1 Aqueous Layer (Waste) Extraction1->Aqueous_Waste1 Organic_Layer1 Ethyl Acetate Layer Extraction1->Organic_Layer1 Concentration Concentrate under Vacuum Organic_Layer1->Concentration Extraction2 Adjust pH to 2.0 with HCl Extract with Water Concentration->Extraction2 Organic_Waste Organic Layer (Waste) Extraction2->Organic_Waste Aqueous_Layer Acidic Aqueous Layer Extraction2->Aqueous_Layer Extraction3 Adjust pH to 7.5 with NaOH Re-extract with Ethyl Acetate Aqueous_Layer->Extraction3 Aqueous_Waste2 Aqueous Layer (Waste) Extraction3->Aqueous_Waste2 Organic_Layer2 Purified Ethyl Acetate Layer Extraction3->Organic_Layer2 Purification Recrystallization / Chromatography Organic_Layer2->Purification End Pure this compound Purification->End

Caption: General workflow for the fermentation and extraction of this compound.

Quantitative Data

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.[5]

PropertyValue
Molecular FormulaC₄₂H₆₉NO₁₅
Molecular Weight828.0 g/mol
AppearanceSolid
UV/Vis Maximum (λmax)231 nm
SolubilitySoluble in ethanol (B145695) (~25 mg/ml), DMSO (~15 mg/ml), DMF (~25 mg/ml). Sparingly soluble in aqueous buffers.[5]
Storage Temperature-20°C
Antimicrobial Activity

This compound is effective against a range of bacteria. The table below presents the Minimal Inhibitory Concentration (MIC) values for several key pathogens.

MicroorganismMIC (μg/mL)Reference
Streptococcus pneumoniaeLow (specific value not cited)[2]
Staphylococcus aureusLow (most active of macrolides tested)[2]
Escherichia coliHigh (less effective)[2]

Note: In the cited study, this compound demonstrated the lowest MIC against S. aureus compared to erythromycin (B1671065), midecamycin, and azithromycin.[2] Macrolides generally showed their lowest MICs against S. pneumoniae.[2]

Conclusion

The discovery of this compound from Streptomyces narbonensis is a classic example of antibiotic discovery through the screening of soil microorganisms, a process that has yielded many of the world's most important clinical antibiotics.[4][8] The detailed protocols for its fermentation and extraction, developed over years of research, allow for the consistent production of this medically significant macrolide. The continued study of Streptomyces species and their biosynthetic pathways remains a crucial area of research for the discovery of new and diverse therapeutic agents.[11][12][13]

References

The Josamycin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Josamycin (B1673084), a member of the 16-membered macrolide antibiotic family, is produced by the actinomycete Streptomyces narbonensis var. josamyceticus.[1][2] It is structurally identical to leucomycin (B7888351) A3 and exhibits potent antibacterial activity by inhibiting protein synthesis in susceptible bacteria.[3][4] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway and the organization of its genetic cluster. While specific details of the this compound gene cluster are not as extensively documented in publicly accessible literature as some other macrolides, this guide synthesizes available information and draws parallels from closely related and well-studied macrolide biosynthetic systems to present a cohesive model.

The this compound Biosynthetic Gene Cluster

The biosynthesis of macrolide antibiotics is orchestrated by a set of genes organized in a contiguous cluster on the microbial chromosome. This cluster typically contains genes encoding a Type I polyketide synthase (PKS), enzymes for deoxysugar biosynthesis and attachment, tailoring enzymes, resistance mechanisms, and regulatory proteins.

General Organization

Based on the architecture of other 16-membered macrolide gene clusters, such as those for tylosin (B1662201) and spiramycin, the this compound biosynthetic gene cluster is predicted to be a large locus, likely spanning over 80 kb of DNA. The core of this cluster is expected to house the PKS genes responsible for the synthesis of the polyketide backbone of this compound, known as platenolide.

Table 1: Comparison of Macrolide Biosynthetic Gene Clusters

FeatureErythromycin (14-membered)Tylosin (16-membered)Spiramycin (16-membered)Concanamycin A (18-membered)
Producing Organism Saccharopolyspora erythraeaStreptomyces fradiaeStreptomyces ambofaciensStreptomyces neyagawaensis
Cluster Size (approx.) ~56 kb~85 kb>85 kb>100 kb
Number of ORFs ~25~40~5028
PKS Genes 3 (DEBS1, 2, 3)5 (TylG)5 (SrmG)6
Deoxysugar Genes PresentPresentPresentPresent
Regulatory Genes PresentPresentPresentPresent
Resistance Genes PresentPresentPresentPresent

Note: Data for this compound is not available in the reviewed literature; this table provides context from related macrolides.

Gene Cluster Organization Diagram

The following diagram illustrates a predicted organization of the this compound biosynthetic gene cluster based on known 16-membered macrolide systems.

Josamycin_Gene_Cluster cluster_pks Polyketide Synthase (PKS) Genes cluster_deoxysugar Deoxysugar Biosynthesis & Glycosyltransferases cluster_tailoring Tailoring Enzymes cluster_regulation_resistance Regulation & Resistance PKS1 PKS1 PKS2 PKS2 PKS3 PKS3 PKS4 PKS4 PKS5 PKS5 DS_Biosynthesis Deoxysugar Biosynthesis Genes GT Glycosyl- transferases P450 Cytochrome P450s Acyltransferase Acyltransferases Regulator Regulatory Genes Resistance Resistance Genes Josamycin_Biosynthesis AcetylCoA Acetyl-CoA PKS Type I PKS AcetylCoA->PKS PropionylCoA Propionyl-CoA PropionylCoA->PKS ButyrylCoA Butyryl-CoA ButyrylCoA->PKS Glucose1P Glucose-1-Phosphate DeoxysugarEnzymes Deoxysugar Biosynthesis Enzymes Glucose1P->DeoxysugarEnzymes Leucine L-Leucine LeucineDH Leucine Dehydrogenase Leucine->LeucineDH Platenolide Platenolide (Aglycone) GT1 Glycosyltransferase 1 Platenolide->GT1 Mycaminose TDP-Mycaminose Mycaminose->GT1 Mycarose TDP-Mycarose GT2 Glycosyltransferase 2 Mycarose->GT2 IsovalerylCoA Isovaleryl-CoA Acyltransferase Acyltransferase IsovalerylCoA->Acyltransferase Intermediate1 Platenolide-mycaminoside Intermediate1->GT2 Intermediate2 Leucomycin V Intermediate2->Acyltransferase This compound This compound PKS->Platenolide DeoxysugarEnzymes->Mycaminose DeoxysugarEnzymes->Mycarose GT1->Intermediate1 GT2->Intermediate2 Acyltransferase->this compound LeucineDH->IsovalerylCoA

References

Josamycin: A Comprehensive Technical Guide to its Molecular Formula and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the macrolide antibiotic josamycin (B1673084), focusing on its molecular formula and core physicochemical properties. The information is presented to support research, drug development, and quality control activities.

Molecular Identity and Structure

This compound is a macrolide antibiotic produced by strains of Streptomyces narbonensis. Its chemical identity is well-established, providing a foundation for its analytical characterization and understanding of its biological activity.

IdentifierValueCitation
Molecular Formula C₄₂H₆₉NO₁₅[1]
IUPAC Name [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate[2][3]
CAS Number 16846-24-5[1]
SMILES String C[C@@H]1C/C=C/C=C/--INVALID-LINK--O1)OC(=O)C)OC)O[C@H]2--INVALID-LINK--C)O[C@H]3C--INVALID-LINK--C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C">C@@HO

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

PropertyValueCitation
Molecular Weight 827.99 g/mol
Melting Point 130-133.5 °C
Water Solubility Practically insoluble
Solubility in Organic Solvents Very soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, dioxane, and acidic water. Soluble in butanol, ether, carbon tetrachloride, benzene, and toluene. Practically insoluble in petroleum ether, ligroin, and n-hexane.
pKa (Strongest Acidic) ~12.7N/A
pKa (Strongest Basic) ~7.9N/A
LogP ~3.47N/A

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline generalized experimental protocols that can be adapted for the characterization of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry this compound Sample prep2 Load into Capillary Tube prep1->prep2 Finely powder measure1 Place in Melting Point Apparatus prep2->measure1 Transfer measure2 Heat Slowly (1-2 °C/min) measure1->measure2 measure3 Observe and Record measure2->measure3 result Melting Point Range measure3->result Report Range

Figure 1: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a compound in water.

Protocol:

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the dissociation constants of ionizable compounds.

experimental_workflow_pka cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve this compound in Solvent setup2 Place in Titration Vessel setup1->setup2 titrate1 Add Titrant Incrementally setup2->titrate1 Start setup3 Calibrate pH Electrode titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot Titration Curve (pH vs. Volume) titrate2->analysis1 analysis2 Determine Equivalence Point(s) analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3 result pKa Value(s) analysis3->result Report Value(s)

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Protocol:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point(s).

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Protocol:

  • Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are carefully separated after allowing them to stand.

  • Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway Involvement

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation. Additionally, studies have suggested that this compound may have anti-inflammatory effects through modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in mammalian cells.

signaling_pathway_this compound cluster_bacterial Bacterial Cell cluster_mammalian Mammalian Cell (Potential Anti-inflammatory Effect) ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits josamycin_bacterial This compound josamycin_bacterial->ribosome Binds to stress Inflammatory Stimuli / Stress p38_mapk p38 MAPK Signaling stress->p38_mapk inflammation Inflammatory Response p38_mapk->inflammation josamycin_mammalian This compound josamycin_mammalian->p38_mapk Modulates

Figure 3: this compound's Dual Mechanisms of Action.

References

Methodological & Application

Application Note: Quantification of Josamycin in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Josamycin (B1673084) is a macrolide antibiotic used in veterinary and human medicine. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in biological samples. The method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental

Materials and Reagents
Instrumentation
  • HPLC system: A system capable of gradient elution (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)

  • Mass spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500, Agilent 6495)

  • Analytical column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[1]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract this compound and the internal standard from the biological matrix, effectively removing proteins and other interfering substances.

  • Sample Pre-treatment: To 500 µL of plasma sample, add 50 µL of the roxithromycin internal standard working solution (1 µg/mL in methanol). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection into the HPLC-MS/MS system.

Chromatographic Conditions

The chromatographic separation is achieved using a gradient elution program.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 10% B and equilibrate

Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 4.5 kV

  • Source Temperature: 325°C

  • MRM Transitions: The following precursor-to-product ion transitions are monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 828.5174.115035
This compound (Qualifier) 828.5668.415030
Roxithromycin (IS) 837.5679.515040

Note: The product ion m/z 174 is a characteristic fragment for 16-membered macrolides with a glycosylated desosamine (B1220255) moiety, enhancing selectivity.[2]

Method Validation

The method was validated according to established guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, and recovery.

Linearity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The linearity was assessed over the range of 5 to 5000 ng/mL in plasma.

ParameterResult
Concentration Range 5 - 5000 ng/mL
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.998
Accuracy and Precision

Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three separate days.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low QC 15≤ 8.5%≤ 9.2%95.5 - 104.3%
Mid QC 250≤ 6.1%≤ 7.5%97.1 - 102.8%
High QC 4000≤ 4.8%≤ 5.9%98.2 - 101.5%
Recovery

The extraction recovery of this compound was determined by comparing the peak areas of analytes from extracted samples with those from post-extraction spiked samples at three QC levels.

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
Low QC 1588.6%
Mid QC 25091.2%
High QC 400092.5%

Results and Discussion

The developed HPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard, or a structurally similar analog like roxithromycin, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation. The solid-phase extraction protocol effectively removes interferences, leading to a clean extract and minimizing ion suppression. The chromatographic conditions allow for a rapid analysis time of under 5 minutes per sample, making it suitable for high-throughput applications such as pharmacokinetic studies.

Conclusion

This application note details a validated HPLC-MS/MS method for the reliable quantification of this compound in biological samples. The method is sensitive, specific, and accurate, meeting the requirements for bioanalytical studies in drug development and research.

Protocols and Visualizations

Detailed Protocol: Solid-Phase Extraction of this compound from Plasma
  • Thaw Samples: Thaw plasma samples and quality control samples at room temperature.

  • Prepare Internal Standard: Prepare a 1 µg/mL working solution of roxithromycin in methanol.

  • Spike Samples: In a microcentrifuge tube, add 500 µL of plasma. Add 50 µL of the 1 µg/mL roxithromycin internal standard.

  • Vortex: Vortex the tube for 10 seconds to ensure thorough mixing.

  • Condition SPE Cartridge: Place an Oasis HLB (30 mg, 1 mL) cartridge on an SPE manifold. Pass 1 mL of methanol through the cartridge, followed by 1 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Load Sample: Load the entire 550 µL of the spiked plasma sample onto the conditioned cartridge. Apply gentle vacuum to allow the sample to pass through at a rate of approximately 1 mL/min.

  • Wash Cartridge: Wash the cartridge by passing 1 mL of 5% methanol in water. This step removes salts and other polar impurities.

  • Dry Cartridge: Dry the cartridge by applying a high vacuum for 1-2 minutes to remove any residual washing solvent.

  • Elute Analytes: Place a clean collection tube inside the manifold. Add 1 mL of acetonitrile to the cartridge to elute this compound and roxithromycin. Collect the eluate.

  • Evaporate Eluate: Transfer the eluate to a new tube and evaporate to dryness using a nitrogen evaporator at approximately 40°C.

  • Reconstitute: Add 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to the dried residue.

  • Vortex and Transfer: Vortex the tube for 30 seconds to dissolve the residue completely. Transfer the solution to an HPLC vial for analysis.

Diagram: HPLC-MS/MS Workflow for this compound Quantification

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (500 µL) IS Add Internal Standard (Roxithromycin, 50 µL) Plasma->IS Vortex1 Vortex IS->Vortex1 SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Vortex1->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase (200 µL) Evap->Recon HPLC HPLC Separation (C18 Column, Gradient Elution) Recon->HPLC Inject Sample MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Quant Quantification (Peak Area Ratio vs. Concentration) MSMS->Quant

Caption: Workflow for this compound Quantification.

References

Josamycin as a Tool for Studying Mitochondrial Translation and Stress Signaling in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Josamycin (B1673084) is a macrolide antibiotic traditionally used for its antibacterial properties. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome[1][][3]. While its use as a selective agent in eukaryotic cell culture is not feasible due to the lack of a corresponding resistance gene for stable transfection, this compound serves as a valuable research tool for investigating fundamental cellular processes in mammalian cells. Specifically, this compound has been shown to inhibit mitochondrial protein synthesis and modulate cellular stress signaling pathways, making it a useful compound for studies in mitochondrial biology, cancer research, and immunology[4].

These application notes provide detailed protocols for utilizing this compound to study its effects on mammalian cells, focusing on determining its cytotoxic concentration, analyzing its impact on the p38 MAPK signaling pathway, and assessing its effects on mitochondrial function.

Mechanism of Action in Mammalian Cells

Unlike its well-defined role in bacteria, this compound's effects on mammalian cells are not centered on the cytoplasmic 80S ribosomes, thus sparing general protein synthesis[1]. Instead, its primary intracellular targets are the mitoribosomes, which more closely resemble their bacterial counterparts. This compound can penetrate the mitochondrial membrane and inhibit mitochondrial translation, leading to impaired oxidative phosphorylation and a metabolic shift towards glycolysis.

Furthermore, this compound has been identified as a modulator of the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it can influence the p38 MAPK pathway, which is a key regulator of cellular responses to stress, inflammation, and apoptosis.

Quantitative Data

The cytotoxic effects of this compound can vary significantly between different cell lines. It is therefore crucial to determine the optimal working concentration for each cell type experimentally. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in a human cell line.

Cell LineIC50Exposure TimeReference
K562 (Human erythroleukemia)39 µM48 hours

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve Assay

To investigate the effects of this compound on a specific mammalian cell line, it is essential to first determine the optimal concentration range. A kill curve assay is performed to measure the dose-dependent cytotoxicity of the compound.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will result in 50-70% confluency at the time of analysis (typically 5,000-10,000 cells per well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Return the plate to the incubator.

  • Incubation and Analysis:

    • Incubate the cells with this compound for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_this compound Prepare this compound dilutions treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for 24-72 hours viability_assay Perform cell viability assay incubate_treatment->viability_assay analyze_data Analyze data and plot kill curve viability_assay->analyze_data

Protocol 2: Analysis of p38 MAPK Pathway Activation

This protocol describes how to use Western blotting to assess the phosphorylation status of p38 MAPK in response to this compound treatment. An increase in phosphorylated p38 (p-p38) indicates activation of the pathway.

Materials:

  • Mammalian cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-p38, anti-total-p38, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at a predetermined concentration (e.g., the IC50 value or a sub-lethal concentration) for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting:

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-p38 and total p38 overnight at 4°C. A loading control like GAPDH should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the relative activation of the pathway.

Signaling Pathway Diagram

G cluster_0 Cellular Stress cluster_1 MAPK Cascade cluster_2 Downstream Effects This compound This compound mitochondrial_stress Mitochondrial Stress This compound->mitochondrial_stress map3k MAP3K4 mitochondrial_stress->map3k map2k MAP2K3/6 map3k->map2k p38 p38 MAPK map2k->p38 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) transcription_factors->cellular_responses

Stability and Storage of this compound

Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a sterile, aprotic solvent such as DMSO.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Working Solution:

  • Thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in pre-warmed, complete cell culture medium immediately before use.

  • The stability of this compound in aqueous cell culture medium at 37°C has not been extensively reported. Therefore, for long-term experiments, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent concentration.

Troubleshooting

  • High background in Western blots: Ensure complete washing steps and use an appropriate blocking buffer. Titrate the primary and secondary antibodies to find the optimal concentrations.

  • No effect of this compound on cells: Verify the activity of the this compound stock. Ensure the correct concentration was used. The cell line may be resistant; consider increasing the concentration or incubation time.

  • Inconsistent results in viability assays: Ensure uniform cell seeding. Avoid edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.

Conclusion

This compound, while not suitable as a selection antibiotic in eukaryotic systems, is a potent tool for the investigation of mitochondrial function and cellular stress responses. The protocols provided here offer a framework for researchers to explore the multifaceted effects of this macrolide on mammalian cells, contributing to a deeper understanding of fundamental cellular pathways and their roles in health and disease.

References

Determining the Minimum Inhibitory Concentration (MIC) of Josamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of josamycin (B1673084), a macrolide antibiotic. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the translocation of peptidyl-tRNA, ultimately halting bacterial growth. Accurate determination of the MIC is crucial for susceptibility testing, monitoring the emergence of resistance, and for the research and development of new antimicrobial agents. The most common methods for MIC determination are broth microdilution and agar (B569324) dilution.

Mechanism of Action Signaling Pathway

This compound's primary antibacterial effect is the inhibition of protein synthesis. Additionally, it has been noted to possess anti-inflammatory properties through the inhibition of the p38 MAPK signaling pathway.

cluster_bacterial_cell Bacterial Cell cluster_host_cell Host Immune Cell (Anti-inflammatory Effect) This compound This compound 50S_Ribosome 50S Ribosomal Subunit This compound->50S_Ribosome Binds to Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibits Translocation Bacterial_Growth Bacterial Growth and Survival Protein_Synthesis->Bacterial_Growth Josamycin_Immune This compound p38_MAPK p38 MAPK Signaling Pathway Josamycin_Immune->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response p38_MAPK->Inflammatory_Response

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using broth microdilution and agar dilution methods.

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable solvents.

  • Procedure:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

    • The stock solution should be prepared fresh on the day of the assay.

Broth Microdilution Method

This method is widely used and involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Workflow for Broth Microdilution:

Start Start Prepare_Josamycin_Stock Prepare this compound Stock Solution Start->Prepare_Josamycin_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Josamycin_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35°C, 16-20 hours) Inoculate_Plate->Incubate_Plate Read_Results Read and Record MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Broth microdilution workflow.

Detailed Protocol:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.

    • Perform a serial twofold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only the inoculated broth.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

Workflow for Agar Dilution:

Start Start Prepare_Josamycin_Dilutions Prepare this compound Working Dilutions Start->Prepare_Josamycin_Dilutions Prepare_Agar_Plates Prepare Agar Plates with Varying this compound Concentrations Prepare_Josamycin_Dilutions->Prepare_Agar_Plates Spot_Inoculate Spot Inoculate Agar Plates Prepare_Agar_Plates->Spot_Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Spot_Inoculate Incubate_Plates Incubate Plates (35°C, 16-20 hours) Spot_Inoculate->Incubate_Plates Read_Results Read and Record MIC Incubate_Plates->Read_Results End End Read_Results->End

Caption: Agar dilution workflow.

Detailed Protocol:

  • Media: Mueller-Hinton Agar (MHA) is the standard medium.

  • Preparation of Agar Plates:

    • Prepare a series of this compound working solutions at 10 times the final desired concentrations.

    • Add 2 mL of each working solution to 18 mL of molten MHA (maintained at 48-50°C).

    • Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final concentration that will deliver approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension.

  • Controls:

    • Growth Control: An agar plate containing no this compound.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

Data Presentation

Quality Control

It is imperative to perform quality control (QC) testing to ensure the accuracy and reproducibility of the MIC results. Standard ATCC® strains should be tested with each batch of MIC determinations.

Note: As of the latest CLSI and EUCAST guidelines, specific QC MIC ranges for this compound have not been officially published. Laboratories should establish their own internal QC ranges by repeatedly testing reference strains. The following table provides a template for recording internal QC data.

Quality Control StrainRecommended MediaIn-House MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213CAMHB / MHAEstablish internally
Streptococcus pneumoniae ATCC® 49619CAMHB + 2-5% LHBEstablish internally
Enterococcus faecalis ATCC® 29212CAMHB / MHAEstablish internally
Haemophilus influenzae ATCC® 49766HTM Broth / AgarEstablish internally

LHB: Lysed Horse Blood; HTM: Haemophilus Test Medium

Interpretation of MIC Results

MIC breakpoints are used to categorize an organism as susceptible, intermediate, or resistant to an antimicrobial agent. While current CLSI and EUCAST documents do not provide official breakpoints for this compound, older literature suggests the following for staphylococci and streptococci:

InterpretationMIC (µg/mL)
Susceptible≤ 2
Intermediate4
Resistant≥ 8

Disclaimer: These breakpoints are based on older data and should be used as a reference. Clinical interpretation should be made with caution and in consultation with the latest available information and clinical expertise.

Typical MIC Ranges for this compound

The following table summarizes typical MIC ranges for this compound against various bacterial species as reported in the literature. These values can help guide the selection of an appropriate concentration range for testing.

Bacterial SpeciesReported MIC₅₀ (µg/mL)Reported MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 11 - 2
Staphylococcus aureus (MRSA)1 - >256>256
Streptococcus pyogenes0.06 - 0.250.12 - 0.5
Streptococcus pneumoniae0.12 - 0.50.25 - 1
Enterococcus faecalis2 - 88 - 32
Haemophilus influenzae1 - 42 - 8
Mycoplasma pneumoniae≤0.015 - 0.060.03 - 0.12
Chlamydia trachomatis0.06 - 0.250.12 - 0.5

MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Application Note and Protocol for Josamycin Extraction from Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Josamycin (B1673084) is a macrolide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] Its presence in animal feed is regulated to prevent the development of antibiotic resistance and ensure food safety. This application note provides a detailed protocol for the extraction and quantification of this compound in various animal feed matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.[2][3]

Principle

This method involves the extraction of this compound from the feed matrix using an organic solvent mixture, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. The purified extract is then analyzed by UHPLC-MS/MS for accurate quantification.[2][4]

Materials and Reagents

  • Solvents: Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium acetate, Phosphate (B84403) buffer solution (pH 8, 0.1 mol/L)

  • Standards: this compound analytical standard

  • Solid-Phase Extraction (SPE): Oasis HLB cartridges[2][4]

  • Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, UHPLC-MS/MS system

Experimental Protocol

Sample Preparation and Extraction
  • Weigh 5 g of a homogenized animal feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of a methanol:acetonitrile (1:1, v/v) extraction solvent.[2]

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 8000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction step with another 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

Solid-Phase Extraction (SPE) Cleanup
  • Reconstitute the dried extract in 5 mL of phosphate buffer solution (pH 8, 0.1 mol/L).[2]

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[4]

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]

Data Presentation

The following table summarizes the quantitative performance data for the described method, as reported in the literature for different feed matrices.

ParameterCompound FeedConcentrated FeedPremix Feed
Recovery (%) 82.4 - 93.085.1 - 92.588.6 - 91.7
RSD (%) < 17.4< 15.8< 12.3
LOD (µg/kg) 1.3 - 1.81.3 - 1.81.3 - 1.8
LOQ (µg/kg) 4.3 - 6.04.3 - 6.04.3 - 6.0
Data sourced from Han et al., 2019.[2][3][5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the analytical procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample Animal Feed Sample Homogenization Homogenization Sample->Homogenization Weighing Weighing (5g) Homogenization->Weighing Solvent_Addition Add MeOH:ACN (1:1) Weighing->Solvent_Addition Vortex Vortex (10 min) Solvent_Addition->Vortex Centrifugation Centrifuge (8000 rpm) Vortex->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate to Dryness Supernatant_Collection->Evaporation Reconstitution_Buffer Reconstitute in Buffer Evaporation->Reconstitution_Buffer Sample_Loading Load Sample Reconstitution_Buffer->Sample_Loading SPE_Conditioning Condition HLB Cartridge SPE_Conditioning->Sample_Loading Washing Wash with Water Sample_Loading->Washing Elution Elute with MeOH Washing->Elution Final_Evaporation Evaporate to Dryness Elution->Final_Evaporation Reconstitution_MP Reconstitute in Mobile Phase Final_Evaporation->Reconstitution_MP UHPLC_MSMS UHPLC-MS/MS Analysis Reconstitution_MP->UHPLC_MSMS

Caption: Experimental workflow for this compound extraction and analysis.

logical_relationship Start Start: Animal Feed Sample Extraction Liquid-Solid Extraction (MeOH:ACN) Start->Extraction End End: this compound Quantification Purification Solid-Phase Extraction (HLB Cartridge) Extraction->Purification Separation Chromatographic Separation (UHPLC) Purification->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Detection->End

Caption: Logical relationship of analytical steps.

References

Application Notes and Protocols for the Spectrophotometric Determination of Josamycin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Josamycin (B1673084) is a macrolide antibiotic used in the treatment of various bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in its pharmaceutical dosage forms. Spectrophotometry offers a simple, cost-effective, and widely available technique for quantitative analysis.[1] This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound in pharmaceutical formulations. The described methods are based on different chemical reactions, including derivatization, oxidation, and charge-transfer complex formation, offering a range of options to suit different laboratory settings and requirements.

Methods Overview

Several spectrophotometric methods have been developed for the quantification of this compound. The selection of a method may depend on factors such as the desired sensitivity, the presence of interfering substances, and the available instrumentation. The principal methods covered in this document are:

  • Reaction with 2,4-Dinitrophenylhydrazine (B122626) (DNPH): This method is based on the reaction of the aldehyde group in this compound with DNPH in an acidic medium to form a yellow-colored product.[1]

  • Oxidation with Alkaline Potassium Permanganate (B83412): This kinetic method involves the oxidation of this compound by potassium permanganate in an alkaline medium, resulting in the formation of a green-colored manganate (B1198562) ion.[2][3][4][5]

  • Charge-Transfer Reaction with 1,2-Naphthoquinone-4-Sulphonate (NQS): This method involves the formation of an orange-colored charge-transfer complex between this compound and NQS.[6][7]

  • Charge-Transfer Reaction with Menadione (B1676200) (2-methyl-1,4-naphthoquinone): Similar to the NQS method, this involves the formation of a colored complex with menadione.[6][7]

  • Charge-Transfer Reactions with other Reagents: Other reagents like Alizarin Red and Purpurin have also been utilized for the spectrophotometric determination of this compound based on charge-transfer complex formation.[8]

Quantitative Data Summary

The following table summarizes the key analytical parameters for the different spectrophotometric methods for this compound determination, allowing for easy comparison.

MethodReagentλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Recovery (%)
Derivatization2,4-Dinitrophenylhydrazine (DNPH)41110 - 160----
OxidationAlkaline Potassium Permanganate6112 - 101.0---
Charge-Transfer1,2-Naphthoquinone-4-Sulphonate (NQS)4541.0 - 28.80.280.85--
Charge-TransferMenadione (NQ2)4581.0 - 28.8-0.89--
Charge-TransferAlizarin Red5300 - 120--5.92 x 10³-
Charge-TransferAlizarin4260 - 22--2.14 x 10⁴-
Charge-TransferPurpurin5450 - 120--4.09 x 10³-

Experimental Protocols

Method 1: Determination of this compound using 2,4-Dinitrophenylhydrazine (DNPH)

This method is based on the reaction of the aldehyde group of this compound with 2,4-dinitrophenylhydrazine in a methanolic hydrochloric acid medium to form a yellow-colored 2,4-dinitrophenylhydrazone derivative, which is measured at 411 nm.[1]

1.1. Reagents and Solutions:

  • This compound Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve in 10 mL of methanol (B129727) in a 10 mL volumetric flask.

  • 2,4-Dinitrophenylhydrazine (DNPH) Reagent (0.3% w/v): Dissolve 0.3 g of DNPH in a suitable solvent as specified in the original method.

  • Methanolic Hydrochloric Acid: A mixture of methanol and hydrochloric acid, with a 30% HCl/CH3OH ratio being optimal.[1]

1.2. Experimental Workflow Diagram:

DNPH_Method cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_standard Prepare this compound Standard Solution mix Mix Aliquots of Standard/Sample with DNPH and Methanolic HCl prep_standard->mix prep_sample Prepare Sample Solution from Formulation prep_sample->mix prep_reagent Prepare DNPH Reagent prep_reagent->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 411 nm incubate->measure construct Construct Calibration Curve measure->construct calculate Calculate this compound Concentration construct->calculate

Caption: Workflow for this compound determination using the DNPH method.

1.3. Procedure:

  • Preparation of Standard Solutions: Prepare a series of working standard solutions of this compound (e.g., 10-160 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Weigh and finely powder ten tablets. An amount of powder equivalent to 25 mg of this compound is dissolved in 10 mL of methanol, filtered into a 25 mL volumetric flask, and completed to volume with methanol.[1]

  • Reaction: In a series of volumetric flasks, add aliquots of the standard solutions or the sample solution. Add 2 mL of 0.3% (w/v) DNPH reagent and an optimized volume of methanolic HCl.[1]

  • Measurement: Allow the reaction to proceed at room temperature. The color develops immediately and is stable for up to 30 minutes.[1] Measure the absorbance of the resulting yellow solution at 411 nm against a reagent blank.

  • Calibration and Calculation: Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Method 2: Kinetic Spectrophotometric Determination using Alkaline Potassium Permanganate

This method is based on the oxidation of this compound with alkaline potassium permanganate at room temperature. The absorbance of the green-colored manganate produced is measured at 611 nm.[2][3][4][5]

2.1. Reagents and Solutions:

  • This compound Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Potassium Permanganate (KMnO₄) Solution: Prepare a solution of KMnO₄ of a specified concentration.

  • Sodium Hydroxide (NaOH) Solution: Prepare a solution of NaOH of a specified concentration to create an alkaline medium.

2.2. Experimental Workflow Diagram:

Permanganate_Method cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_standard Prepare this compound Standard Solution mix Mix Aliquots of Standard/Sample with NaOH and KMnO₄ prep_standard->mix prep_sample Prepare Sample Solution prep_sample->mix prep_reagents Prepare KMnO₄ and NaOH Solutions prep_reagents->mix incubate Incubate at Room Temp for a Fixed Time (20 min) mix->incubate measure Measure Absorbance at 611 nm incubate->measure construct Construct Calibration Curve measure->construct calculate Calculate this compound Concentration construct->calculate

Caption: Workflow for this compound determination by oxidation with KMnO₄.

2.3. Procedure:

  • Preparation of Standard and Sample Solutions: Prepare a series of this compound standard solutions (e.g., 2-10 µg/mL). Prepare the sample solution from the pharmaceutical formulation.

  • Reaction: In a set of test tubes, place aliquots of the standard or sample solutions. Add a specified volume of NaOH solution followed by a specified volume of KMnO₄ solution.

  • Incubation: Allow the reaction to proceed at room temperature for a fixed time of 20 minutes.[2][3][4][5]

  • Measurement: Measure the absorbance of the green-colored solution at 611 nm against a reagent blank.

  • Calibration and Calculation: Plot the absorbance versus the concentration of the standards to obtain a calibration curve. Use the fixed-time method for quantification.[2][3] The concentration of this compound in the sample is determined from this curve.

Method 3: Charge-Transfer Complex Formation with Naphthoquinones

This method relies on the charge-transfer reaction between the electron-donating amino group of this compound and electron-accepting naphthoquinone reagents like 1,2-naphthoquinone-4-sulphonate (NQS) or menadione (NQ2) to form colored products.[6][7]

3.1. Reagents and Solutions:

  • This compound Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.[6]

  • NQS Solution (0.2% w/v): Dissolve 0.2 g of NQS in distilled water in a 100 mL volumetric flask.[6]

  • Menadione (NQ2) Solution (0.2% w/v): Dissolve 0.2 g of menadione in 70% ethanol (B145695) in a 100 mL volumetric flask.[6]

  • Alkaline Medium: A suitable buffer or alkaline solution is required to facilitate the reaction.

3.2. Experimental Workflow Diagram:

CT_Method cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis prep_standard Prepare this compound Standard Solution mix Mix Aliquots of Standard/Sample with Reagent in Alkaline Medium prep_standard->mix prep_sample Prepare Sample Solution prep_sample->mix prep_reagent Prepare NQS or Menadione Solution prep_reagent->mix incubate Incubate Under Optimal Conditions mix->incubate measure Measure Absorbance at λmax (454 or 458 nm) incubate->measure construct Construct Calibration Curve measure->construct calculate Calculate this compound Concentration construct->calculate

Caption: Workflow for this compound determination via charge-transfer reaction.

3.3. Procedure:

  • Preparation of Standard and Sample Solutions: Prepare working standard solutions of this compound (1.0-28.8 µg/mL) by diluting the stock solution with methanol.[6][7] Prepare the sample solution from the pharmaceutical formulation.

  • Reaction: To aliquots of the standard or sample solutions in a series of flasks, add a specified volume of the NQS or menadione solution and the alkaline medium.

  • Incubation: The reaction conditions such as temperature and time should be optimized. For instance, the color of the JOS-NQS derivative is stable for several hours.[6]

  • Measurement: Measure the absorbance of the resulting orange-colored complex at 454 nm for NQS and 458 nm for menadione against a reagent blank.[6][7]

  • Calibration and Calculation: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of this compound in the sample from the calibration curve.

Validation of Methods

The described methods should be validated according to ICH guidelines to ensure their suitability for their intended purpose.[7] Key validation parameters include:

  • Linearity: Assessed by analyzing a series of concentrations and evaluating the correlation coefficient of the calibration curve.

  • Accuracy: Determined by recovery studies, where a known amount of standard is added to a sample and the recovery is calculated.

  • Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The spectrophotometric methods detailed in these application notes provide simple, rapid, and sensitive options for the determination of this compound in pharmaceutical formulations. The choice of method can be guided by the specific requirements of the analysis. Proper validation of the chosen method is essential to ensure reliable and accurate results in a quality control setting.

References

Application Note: A Validated HPLC Method for the Determination of Josamycin and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of josamycin (B1673084) and its related impurities in bulk drug substances. This compound, a macrolide antibiotic, requires stringent purity control to ensure its safety and efficacy.[1] The described method is developed to provide high resolution, sensitivity, and accuracy, in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3] This document provides comprehensive experimental protocols, data presentation, and visual workflows to assist researchers, scientists, and drug development professionals in implementing this method for routine quality control and stability studies.

Introduction

This compound is a macrolide antibiotic produced by fermentation of Streptomyces narbonensis.[4] It is effective against a range of Gram-positive bacteria by inhibiting protein synthesis.[1] The manufacturing process of this compound can result in the formation of several related impurities, which may include degradation products, isomers, and other structurally similar compounds. The European Pharmacopoeia lists several specified impurities for this compound, including impurities A, B, C, D, E, F, G, H, and I. Accurate quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product.

This application note presents a validated reversed-phase HPLC method that effectively separates this compound from its key impurities. The method has been validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its suitability for its intended purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard and impurity standards (A, B, D, E, F, H, I, K) were sourced from a certified supplier.

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Monobasic Sodium Phosphate (B84403) (AR grade)

  • Phosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions were optimized for the separation:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Monobasic Sodium Phosphate buffer, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 30% B; 10-25 min: 30-60% B; 25-30 min: 60% B; 30-31 min: 60-30% B; 31-40 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection UV at 232 nm
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 6.9 g of monobasic sodium phosphate in 1000 mL of water. Adjust the pH to 3.5 with phosphoric acid.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve about 25 mg of this compound reference standard in methanol in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a mixed stock solution of known impurities (A, B, D, E, F, H, I, K) in methanol at a concentration of 100 µg/mL for each impurity.

  • Working Standard Solution: Dilute the this compound Standard Stock Solution with mobile phase to obtain a final concentration of 100 µg/mL.

  • Spiked Sample Solution (for validation): Spike the this compound Working Standard Solution with the Impurity Stock Solution to achieve a final impurity concentration of approximately 1% of the this compound concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound bulk drug substance in methanol to obtain a nominal concentration of 1000 µg/mL. Dilute with mobile phase to a final concentration of 100 µg/mL.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines. The validation parameters and acceptance criteria are summarized below.

System Suitability

System suitability was assessed by injecting the working standard solution six times. The acceptance criteria were:

  • Tailing factor for this compound peak: ≤ 2.0

  • Theoretical plates for this compound peak: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), the this compound standard, and a spiked sample containing this compound and its impurities. The method demonstrated good resolution between this compound and all known impurities, with no interference from the blank at the retention time of the analyte and impurities.

Linearity

Linearity was determined by analyzing a series of solutions of this compound and each impurity at five concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) for all analytes was ≥ 0.999.

Accuracy

Accuracy was determined by recovery studies. A known amount of each impurity was spiked into the this compound sample at three concentration levels (50%, 100%, and 150% of the target concentration). The recovery for each impurity was within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of spiked this compound on the same day. The RSD for the area of each impurity peak was ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing six replicate samples of spiked this compound on three different days. The RSD for the area of each impurity peak was ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including pH of the mobile phase (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Data Presentation

The following tables summarize the quantitative data obtained during the method validation.

Table 1: System Suitability and Chromatographic Performance

AnalyteRetention Time (min)Resolution (Rs)Tailing FactorTheoretical Plates
Impurity F8.2-1.25500
Impurity H9.54.11.16200
Impurity I11.35.21.37100
Impurity K13.86.81.18500
This compound18.512.51.011200
Impurity A20.13.51.29800
Impurity B22.44.81.110500
Impurity D24.95.11.312000
Impurity E26.73.91.213500

Table 2: Method Validation Summary

Validation ParameterThis compoundImpurities
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.6% - 101.8%
Precision (RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 3.0%
LOD 0.01 µg/mL0.01 - 0.03 µg/mL
LOQ 0.03 µg/mL0.03 - 0.10 µg/mL
Robustness RobustRobust

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound and its impurities.

HPLC_Validation_Workflow start Start: Method Development Objective method_dev HPLC Method Development (Column, Mobile Phase, Gradient Optimization) start->method_dev method_validation Method Validation Protocol Design (ICH Q2(R2)) method_dev->method_validation system_suitability System Suitability Testing method_validation->system_suitability specificity Specificity (Blank, Standard, Spiked Sample) system_suitability->specificity linearity Linearity (5 Concentration Levels) specificity->linearity accuracy Accuracy (Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Varied Conditions) lod_loq->robustness validation_report Final Validation Report robustness->validation_report end End: Validated Method validation_report->end

Caption: HPLC Method Validation Workflow for this compound Analysis.

Conclusion

The HPLC method described in this application note is a reliable, robust, and accurate method for the simultaneous determination of this compound and its related impurities. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis of this compound bulk drug substance and for use in stability studies. The detailed protocols and validation data provided herein should enable straightforward implementation of this method in a quality control laboratory.

References

Troubleshooting & Optimization

Optimizing Josamycin Solubility for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of josamycin (B1673084) for reliable and reproducible in vitro assays. Facing challenges with compound solubility is a common hurdle in experimental workflows, and this resource offers direct answers to frequently encountered issues, detailed protocols, and clear data presentations to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for preparing a stock solution?

A1: this compound is readily soluble in several organic solvents. For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol (B129727) are excellent choices.[1][2][3] It is crucial to use fresh, anhydrous DMSO, as it can absorb moisture, which may reduce the solubility of this compound.[2]

Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer for my cell culture experiment. What should I do?

A2: This is a common issue as this compound is sparingly soluble in aqueous buffers.[1] To avoid precipitation, it is recommended to first dissolve this compound in a water-miscible organic solvent like ethanol or DMSO to create a stock solution. Subsequently, this stock solution should be serially diluted with the aqueous buffer or cell culture medium of choice to the final desired concentration.[1] It is advisable not to store the aqueous solution for more than one day to ensure stability.[1]

Q3: Can I use sonication or heat to improve the solubility of this compound?

A3: Yes, sonication can be used to aid in the dissolution of this compound, particularly when preparing solutions or suspensions.[4][5][6] Gentle heating can also be employed to help dissolve the compound, but care should be taken to avoid degradation, especially for prolonged periods or at high temperatures.[5]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions should be stored at -20°C or -80°C to ensure stability.[1][5] For stock solutions prepared in DMSO, storage at -80°C is recommended for up to 6 months, while at -20°C, it is stable for about one month.[5] It is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in the chosen solvent. - Inappropriate solvent selection.- Low-quality or hydrated solvent.- Insufficient mixing.- Refer to the solubility data table to select an appropriate solvent.- Use fresh, high-purity, anhydrous solvents.- Vortex or sonicate the solution to aid dissolution.[4][5][6]
Precipitation occurs upon addition to aqueous media. - Low aqueous solubility of this compound.[1]- Final concentration exceeds the solubility limit in the aqueous medium.- Prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO, ethanol).- Perform serial dilutions in the aqueous medium to reach the final working concentration.- Consider using a co-solvent system if compatible with your assay (see Protocol 2).
Inconsistent results in bioassays. - Degradation of this compound in the working solution.- Inaccurate concentration due to incomplete dissolution.- Prepare fresh working solutions daily from a frozen stock.[4]- Ensure the compound is fully dissolved in the stock solution before further dilution.- Filter-sterilize the final working solution using a 0.22 µm filter if necessary.[5]

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below for easy reference and comparison.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)~15 mg/mL[1][3]
Dimethyl Sulfoxide (DMSO)35 mg/mL (sonication recommended)[6]
Dimethyl Sulfoxide (DMSO)100 mg/mL[2][7]
Ethanol~25 mg/mL[1][3]
Ethanol100 mg/mL[2]
Dimethyl Formamide (DMF)~25 mg/mL[1][3]
MethanolUsed to prepare 10 mg/100 mL (0.1 mg/mL) and 500 mg/100 mL (5 mg/mL) solutions[4]
WaterInsoluble[2]
Water0.0535 mg/mL[8]
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mg/mL.

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol outlines the dilution of a DMSO stock solution to prepare a working solution in a physiological buffer (e.g., PBS).

  • Thawing: Thaw a single aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

  • Final Preparation: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in the assay.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of this compound for extended periods.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw Use for Experiment serial_dilute Serially Dilute in Aqueous Buffer thaw->serial_dilute final_solution Final Working Solution serial_dilute->final_solution assay In Vitro Assay final_solution->assay Use Immediately in In Vitro Assay

Caption: Workflow for preparing this compound solutions for in vitro assays.

troubleshooting_logic start Precipitation Observed? check_stock Is the stock solution clear? start->check_stock Yes check_dilution Was the dilution performed correctly? start->check_dilution No, stock is clear check_stock->check_dilution Yes reprepare_stock Action: Reprepare stock solution with fresh, anhydrous solvent. check_stock->reprepare_stock No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes redilute Action: Redilute by adding stock slowly to buffer with mixing. check_dilution->redilute No lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Overcoming Josamycin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering josamycin (B1673084) resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in bacteria?

A1: Bacterial resistance to this compound, a macrolide antibiotic, primarily occurs through two mechanisms:

  • Target Site Modification: This is the most common mechanism and involves alterations in the bacterial ribosome, the target of this compound.[1][2] this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4] Mutations in the 23S rRNA gene, particularly in domain V, and in genes encoding ribosomal proteins L4 and L22 can prevent or reduce the binding affinity of this compound to the ribosome, leading to resistance.[1]

  • Active Efflux Pumps: Bacteria can acquire or upregulate genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. This prevents the intracellular concentration of this compound from reaching a level sufficient to inhibit protein synthesis.

Q2: My bacterial strain is resistant to erythromycin. Will it also be resistant to this compound?

A2: Not necessarily. While cross-resistance between macrolides can occur, this compound has been shown to be effective against some erythromycin-resistant strains of Staphylococcus aureus. This is because the specific mutations conferring resistance to 14- and 15-membered macrolides (like erythromycin) may not always confer high-level resistance to 16-membered macrolides like this compound. However, some resistance mechanisms, such as certain 23S rRNA mutations or the presence of specific efflux pumps, can confer resistance to both.

Q3: How can I determine the mechanism of this compound resistance in my bacterial strain?

A3: To elucidate the resistance mechanism, a combination of phenotypic and genotypic tests is recommended.

  • Phenotypic Assays:

    • Minimum Inhibitory Concentration (MIC) Testing with an Efflux Pump Inhibitor (EPI): A significant reduction in the this compound MIC in the presence of an EPI (like reserpine (B192253) or verapamil) suggests the involvement of an efflux pump.

  • Genotypic Assays:

    • Sequencing of 23S rRNA and ribosomal protein (L4 and L22) genes: This will identify mutations known to confer resistance.

    • PCR or whole-genome sequencing: This can be used to detect the presence of known macrolide resistance genes, including those encoding efflux pumps (mef, msr) or ribosomal methylases (erm).

Troubleshooting Guides

Issue 1: Unexpectedly high this compound MIC values in your experiments.
Possible Cause Troubleshooting Step Expected Outcome
Target site modification Perform sequencing of the 23S rRNA gene and the genes for ribosomal proteins L4 and L22. Compare the sequences to a susceptible reference strain.Identification of point mutations in regions critical for macrolide binding.
Active efflux of this compound Determine the this compound MIC in the presence and absence of a known efflux pump inhibitor (e.g., reserpine, verapamil).A significant (four-fold or greater) decrease in the this compound MIC in the presence of the inhibitor.
Experimental error Review your experimental protocol, including antibiotic stock solution preparation, inoculum density, and incubation conditions. Repeat the MIC determination with a known susceptible control strain.Consistent and expected MIC values for the control strain, indicating a reliable experimental setup.
Issue 2: Inconsistent results when testing for synergy between this compound and another antibiotic.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate concentration range Ensure that the concentration ranges tested for both drugs in a checkerboard assay bracket their individual MICs.A clear determination of the fractional inhibitory concentration (FIC) index.
Suboptimal synergy testing method For a more dynamic view of the interaction, perform a time-kill assay in addition to the checkerboard assay.Confirmation of synergy (a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent).
Bacterial strain variability Ensure you are using a pure, clonal population of the bacterial strain for each experiment.Reproducible results across replicate experiments.

Experimental Protocols

Protocol 1: Determination of this compound Resistance Mechanism via 23S rRNA Gene Sequencing

This protocol outlines the steps to identify mutations in the 23S rRNA gene that may confer this compound resistance.

1. Genomic DNA Extraction:

  • Culture the bacterial strain of interest to mid-log phase in an appropriate broth medium.
  • Harvest the cells by centrifugation.
  • Extract genomic DNA using a commercial bacterial genomic DNA isolation kit, following the manufacturer's instructions.

2. PCR Amplification of the 23S rRNA Gene:

  • Design or select primers that amplify the entire 23S rRNA gene or specific domains (particularly Domain V) known to be involved in macrolide resistance.
  • Set up a PCR reaction with the extracted genomic DNA as the template, the selected primers, a high-fidelity DNA polymerase, and dNTPs.
  • Use the following cycling conditions as a starting point, and optimize as needed:
  • Initial denaturation: 95°C for 5 minutes.
  • 30-35 cycles of:
  • Denaturation: 95°C for 30 seconds.
  • Annealing: 55-60°C for 30 seconds (adjust based on primer melting temperature).
  • Extension: 72°C for 2-3 minutes (adjust based on the expected amplicon size).
  • Final extension: 72°C for 7 minutes.
  • Verify the PCR product size by agarose (B213101) gel electrophoresis.

3. PCR Product Purification and Sequencing:

  • Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.
  • Send the purified PCR product for Sanger sequencing. It is recommended to sequence both the forward and reverse strands for accuracy.

4. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
  • Align the consensus sequence with the 23S rRNA gene sequence from a known this compound-susceptible reference strain of the same bacterial species.
  • Identify any nucleotide substitutions, insertions, or deletions in your strain's sequence. Common resistance-conferring mutations are often found at positions corresponding to E. coli A2058 and A2059.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the in vitro interaction between this compound and another antimicrobial agent.

1. Preparation:

  • Prepare stock solutions of this compound and the partner antibiotic at a concentration at least 10 times the highest concentration to be tested.
  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

2. Plate Setup:

  • In a 96-well plate, create a two-dimensional gradient of the two antibiotics.
  • Serially dilute this compound horizontally across the plate and the partner antibiotic vertically down the plate.
  • Include wells with each antibiotic alone to determine their individual MICs.
  • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

  • Inoculate each well with the prepared bacterial suspension.
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
  • Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Partner Drug
  • Interpret the results:
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Protocol 3: Time-Kill Assay for Synergy Confirmation

This assay provides a dynamic assessment of the bactericidal activity of an antibiotic combination over time.

1. Preparation:

  • Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
  • Prepare tubes containing:
  • Growth control (no antibiotic).
  • This compound alone at a specific concentration (e.g., 0.5 x MIC).
  • Partner antibiotic alone at a specific concentration (e.g., 0.5 x MIC).
  • The combination of this compound and the partner antibiotic at the same concentrations.

2. Incubation and Sampling:

  • Incubate all tubes at 37°C with shaking.
  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

3. Viable Cell Counting:

  • Perform serial ten-fold dilutions of each aliquot in sterile saline.
  • Plate the dilutions onto appropriate agar (B569324) plates.
  • Incubate the plates for 18-24 hours at 37°C.
  • Count the number of colonies (CFU/mL) for each time point and condition.

4. Data Interpretation:

  • Plot the log10 CFU/mL versus time for each condition.
  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Data Presentation

Table 1: Example MIC Data for this compound Against Resistant S. aureus Strains

Strain IDResistance MechanismThis compound MIC (µg/mL)This compound MIC + Efflux Pump Inhibitor (µg/mL)
SA-01 (Susceptible)None11
SA-02 (Resistant)23S rRNA mutation (A2058G)6464
SA-03 (Resistant)Efflux pump overexpression324
SA-04 (Resistant)23S rRNA mutation + Efflux>12832

Table 2: Interpreting Checkerboard Assay Results (FIC Index)

FIC Index (FICI)InterpretationImplication for Combination Therapy
≤ 0.5SynergyThe combination is more effective than the individual drugs.
> 0.5 to ≤ 1.0AdditiveThe combined effect is equal to the sum of the individual effects.
> 1.0 to ≤ 4.0IndifferenceThe drugs do not interact.
> 4.0AntagonismThe combination is less effective than the individual drugs.

Visualizations

Josamycin_Resistance_Mechanisms cluster_overcoming Strategies to Overcome Resistance cluster_mechanisms Resistance Mechanisms Combination Therapy Combination Therapy Bacterial Cell Death Bacterial Cell Death Combination Therapy->Bacterial Cell Death Enhances Killing Efflux Pump Inhibitors Efflux Pump Inhibitors Active Efflux Active Efflux Efflux Pump Inhibitors->Active Efflux Blocks Target Site Modification Target Site Modification Bacterial Cell Cell Wall/Membrane Ribosome Cytoplasm Target Site Modification->Bacterial Cell:p2 Alters Ribosome Active Efflux->Bacterial Cell:p1 Pumps out this compound This compound This compound This compound->Bacterial Cell:p1 Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Cell:p2->Protein Synthesis Inhibition Protein Synthesis Inhibition->Bacterial Cell Death Experimental_Workflow_Synergy Start Start Checkerboard Assay Checkerboard Assay Start->Checkerboard Assay Calculate FICI Calculate FICI Checkerboard Assay->Calculate FICI Interpret Results Interpret Results Calculate FICI->Interpret Results Synergy (FICI <= 0.5) Synergy (FICI <= 0.5) Interpret Results->Synergy (FICI <= 0.5) Yes No Synergy (FICI > 0.5) No Synergy (FICI > 0.5) Interpret Results->No Synergy (FICI > 0.5) No Time-Kill Assay Time-Kill Assay Synergy (FICI <= 0.5)->Time-Kill Assay Plot CFU/mL vs. Time Plot CFU/mL vs. Time Time-Kill Assay->Plot CFU/mL vs. Time Confirm Synergy Confirm Synergy Plot CFU/mL vs. Time->Confirm Synergy

References

Technical Support Center: Josamycin Dissolution for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with josamycin (B1673084) dissolution in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are recommended.[1] It is also very soluble in methanol (B129727) and diethyl ether.[2]

Q2: How do I dissolve this compound for use in aqueous solutions like cell culture media or buffers?

A2: Due to its low water solubility, the recommended method is to first dissolve this compound in a minimal amount of an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[1] This stock solution can then be serially diluted into your aqueous experimental medium to the desired final concentration.

Q3: What is the recommended storage condition for this compound powder and its stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (≥4 years).[1] It is not recommended to store aqueous solutions of this compound for more than one day.[1] Stock solutions prepared in organic solvents like DMSO or ethanol should be stored at -20°C, preferably in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Does pH affect the solubility of this compound?

A4: Yes, the solubility of this compound is highly dependent on pH. Its dissolution is generally better in acidic conditions (pH 1.2-5.0) and becomes increasingly limited as the pH increases above 5.0.[3]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in my chosen solvent.
Possible Cause Troubleshooting Steps
Incorrect Solvent Selection This compound has poor solubility in water. Ensure you are using an appropriate organic solvent such as DMSO, ethanol, or DMF.[1]
Insufficient Solvent Volume The concentration of this compound may be too high for the volume of solvent used. Refer to the solubility data in Table 1 and add more solvent if necessary.
Low Temperature Dissolution may be slower at lower temperatures. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolving the powder in the organic solvent.
Poor Quality of this compound Ensure the this compound powder is from a reputable source and within its expiration date.
Issue 2: A precipitate forms when I add my this compound stock solution to my aqueous medium (e.g., cell culture media).
Possible Cause Troubleshooting Steps
Exceeding Aqueous Solubility Limit The final concentration of this compound in the aqueous medium is too high. This compound is sparingly soluble in aqueous buffers.[1] Lower the final concentration or increase the volume of the aqueous medium.
"Salting Out" Effect High salt concentrations in the aqueous medium can decrease the solubility of this compound. Try diluting the stock solution in a low-salt buffer before adding it to the final medium.
pH of the Final Solution This compound's solubility decreases significantly at higher pH.[3] If possible, adjust the pH of your final solution to a more acidic range, if compatible with your experiment.
Rapid Dilution Adding a highly concentrated stock solution directly and quickly into the aqueous medium can cause localized high concentrations and precipitation. Add the stock solution dropwise while gently stirring or vortexing the medium.
Interaction with Media Components Components in complex media, such as proteins in serum, could potentially interact with this compound and cause precipitation. Consider reducing the serum concentration if your experiment allows.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~15 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
Ethanol~25 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)~0.3 mg/mL[1]
WaterVery slightly soluble[2]
Dilute Hydrochloric AcidSoluble[2]

Table 2: pH-Dependent Dissolution of this compound

pH RangeDissolution CharacteristicsReference
1.2 - 5.0Generally unaffected and rapid.[3]
> 5.0Increasingly limited as pH rises.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final concentration.

    • Example for a 10 µg/mL final concentration: Add 1 µL of the 10 mg/mL stock solution to 1 mL of cell culture medium.

  • Add the diluted this compound solution to your cell culture vessel dropwise while gently swirling to ensure even distribution and minimize precipitation.

Visualizations

Josamycin_Dissolution_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solutions_powder Solutions for Undissolved Powder cluster_solutions_precipitate Solutions for Precipitation start This compound Dissolution Issue powder_undissolved Powder Not Dissolving start->powder_undissolved Is the issue with the initial powder? precipitate_in_aqueous Precipitate in Aqueous Medium start->precipitate_in_aqueous Is the issue with adding stock to aqueous solution? check_solvent Use appropriate organic solvent (DMSO, Ethanol, DMF) powder_undissolved->check_solvent increase_volume Increase solvent volume powder_undissolved->increase_volume gentle_heat Apply gentle heat (37°C) and vortex powder_undissolved->gentle_heat lower_concentration Lower final concentration precipitate_in_aqueous->lower_concentration slow_addition Add stock solution slowly with stirring precipitate_in_aqueous->slow_addition check_ph Check and adjust medium pH (if possible) precipitate_in_aqueous->check_ph

Caption: Troubleshooting workflow for this compound dissolution issues.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_this compound Point of Action cluster_downstream Downstream Effects stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stimuli->mapkkk activates mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38->transcription_factors activates This compound This compound This compound->p38 may inhibit cellular_response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->cellular_response regulates

Caption: Potential influence of this compound on the p38 MAPK signaling pathway.

References

troubleshooting inconsistent results in josamycin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with josamycin (B1673084) Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

An MIC assay determines the lowest concentration of an antimicrobial agent—in this case, this compound—that prevents the visible growth of a microorganism after a specific incubation period.[1][2] It is a key metric for assessing the efficacy of an antibiotic against a particular bacterial strain.[3]

Q2: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, which in turn blocks the translocation of peptidyl-tRNA.[4] This action is primarily bacteriostatic but can be bactericidal at higher concentrations.[4]

Q3: What are common mechanisms of resistance to this compound?

Bacteria can develop resistance to this compound through several mechanisms, including:

  • Target Site Modification: Mutations in the 23S rRNA gene or ribosomal proteins (L4 and L22) can prevent this compound from binding effectively to the ribosome.[5][6]

  • Efflux Pumps: Some bacteria can actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[7]

  • Drug Inactivation: Enzymatic modification of the antibiotic, although less common for macrolides.

Q4: How should this compound MIC results be interpreted?

MIC values are compared to established clinical breakpoints to classify a bacterial strain as Susceptible (S), Intermediate (I), or Resistant (R).[1]

  • Susceptible (S): The infection is likely to be treatable with a standard dosage of the antibiotic.[1]

  • Intermediate (I): The antibiotic may be effective at higher dosages or in specific body sites where it concentrates.[1]

  • Resistant (R): The antibiotic is unlikely to be effective for treating the infection.[1]

It is crucial to use breakpoints defined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). An MIC number for one antibiotic cannot be directly compared to the MIC of another.[1]

Troubleshooting Guide for Inconsistent MIC Results

Inconsistent results in this compound MIC assays can arise from various factors. This guide addresses common issues in a question-and-answer format.

Q5: Why am I observing significant variation in MIC values between replicates of the same experiment?

Inconsistent results across replicates often point to technical errors in the assay setup.

Possible Causes and Solutions

CauseRecommended Solution
Inhomogeneous Drug Solution Ensure the this compound stock solution is fully dissolved (methanol is often used as a solvent) and well-mixed before preparing dilutions.[8] Vortex gently between serial dilutions.
Inaccurate Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low MICs.[3]
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each dilution and when inoculating wells to avoid cross-contamination and inaccurate volumes.
Edge Effect in Microplates The outer wells of a 96-well plate can be prone to evaporation, concentrating the antibiotic and media. Avoid using the outermost wells or fill them with sterile water to maintain humidity.
Emergence of Resistant Subpopulations High variability, especially with resistant colonies appearing in some replicates at higher concentrations, may indicate heteroresistance.[9] Consider verifying results with an alternative method like agar (B569324) dilution.

Q6: Why are my this compound MIC values consistently higher than published values?

Consistently elevated MICs suggest a systematic issue with either the reagents or the bacterial strain.

Possible Causes and Solutions

CauseRecommended Solution
Degraded this compound This compound solutions may lose potency if stored improperly or for too long. Prepare fresh stock solutions and store them according to the manufacturer's instructions. Verify the purity and potency of the this compound powder.
Resistant Bacterial Strain The bacterial strain may have acquired resistance. Confirm the identity and susceptibility profile of your strain. Compare it against a known susceptible quality control (QC) strain (e.g., Staphylococcus aureus ATCC 29213).
High Inoculum Density As mentioned, an overly dense bacterial suspension can overcome the antibiotic, leading to higher apparent MICs.[9] Re-standardize your inoculum preparation protocol.
Inappropriate Growth Medium The composition of the broth (e.g., cation concentration) can affect macrolide activity. Use the recommended medium, typically Mueller-Hinton Broth (MHB), for susceptibility testing.[3]

Q7: What does "trailing" or "skipped wells" mean for my results?

Trailing refers to reduced but still visible growth over a range of concentrations, making the endpoint difficult to determine. Skipped wells occur when growth is observed at a higher concentration but not at a lower one.

Possible Causes and Solutions

CauseRecommended Solution
Bacteriostatic Effect (Trailing) This compound is primarily bacteriostatic. Faint growth or "haze" at the bottom of the well can be disregarded for certain bacteriostatic drugs. The MIC should be read as the lowest concentration with no visible growth.[3]
Contamination (Skipped Wells) A skipped well can indicate contamination in that specific well. Repeat the assay with careful aseptic technique.
Technical Error (Skipped Wells) This could be due to a pipetting error where no bacteria were added to the well that shows no growth. Review your technique and consider using a multi-channel pipette for consistency.
Paradoxical Growth / Eagle Effect Rarely, some bacteria show reduced susceptibility at very high antibiotic concentrations.[3] This is known as the Eagle effect. If suspected, the test should be repeated for confirmation.[3]

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the standard procedure for a broth microdilution MIC assay.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in MHB prep_this compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution controls Prepare Growth & Sterility Controls prep_media->controls prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for this compound Broth Microdilution MIC Assay.

Troubleshooting Logic

This diagram provides a logical path to diagnose the source of inconsistent MIC results.

G start Inconsistent MIC Results check_replicates Are results inconsistent between replicates? start->check_replicates check_qc Are results inconsistent with QC strain/literature? check_replicates->check_qc No sol_replicates Issue is likely TECHNICAL ERROR - Check pipetting - Ensure solution homogeneity - Standardize inoculum check_replicates->sol_replicates Yes sol_qc Issue is likely SYSTEMATIC - Check drug potency - Verify medium preparation - Confirm strain identity/purity check_qc->sol_qc Yes sol_both Multiple issues may exist. Review entire protocol from preparation to incubation. check_qc->sol_both No

Caption: Decision tree for troubleshooting inconsistent MIC results.

Mechanism of Action

This diagram illustrates how this compound inhibits bacterial protein synthesis.

G cluster_ribosome Bacterial Ribosome ribo_50s 50S Subunit trna Peptidyl-tRNA ribo_30s 30S Subunit This compound This compound This compound->ribo_50s Binds to inhibition INHIBITION protein Protein Synthesis trna->protein Translocation inhibition->trna

Caption: this compound inhibits protein synthesis via the 50S ribosome.

Standard Protocol: Broth Microdilution Assay

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, adapted from CLSI guidelines.

1. Materials and Preparation

  • This compound Powder: Analytical grade.

  • Solvent: Methanol (B129727) to prepare the stock solution.[8]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Strain: Test isolate and a relevant QC strain (e.g., S. aureus ATCC 29213).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1000 µg/mL) by dissolving this compound powder in methanol.[8]

  • Working Solutions: Perform an intermediate dilution of the stock solution in sterile distilled water or buffer to minimize the amount of methanol transferred to the assay plate.

  • Bacterial Inoculum:

    • Select several colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.[3]

3. Assay Procedure

  • Plate Setup: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the highest concentration of this compound working solution to well 1.

    • Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this 2-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (at 1 x 10⁶ CFU/mL to reach the final 5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Reading and Interpretation

  • Check Controls: Before reading the results, ensure the sterility control (well 12) shows no growth and the growth control (well 11) shows clear, turbid growth.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10] This can be determined by visual inspection or using a plate reader.

  • Record Results: Record the MIC value in µg/mL and compare it to established breakpoints for the tested organism.

References

minimizing josamycin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for josamycin (B1673084) analysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance to minimize this compound degradation during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is exposure to acidic conditions. This compound is highly susceptible to acid-catalyzed hydrolysis of its 14-membered lactone ring, which leads to a loss of biological activity and inaccurate quantification. It is stable in a pH range of 5.0 to 9.0.[1]

Q2: What is the optimal pH range for working with this compound?

A2: To ensure stability, all samples and solutions containing this compound should be maintained in a neutral to slightly alkaline pH range, ideally between pH 7.0 and 9.0.[1] Several protocols successfully use buffers at pH 8.0 for sample dilution and extraction.[2]

Q3: How should I store biological samples (e.g., plasma, urine) containing this compound?

A3: Biological samples should be processed as quickly as possible. For short-term storage, keep samples on ice. For long-term storage, samples should be kept frozen at -20°C or -80°C in a tightly sealed container, protected from light. Avoid repeated freeze-thaw cycles.

Q4: Which extraction technique is recommended for this compound from biological matrices?

A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been used successfully.[1][3] SPE using C18 reversed-phase columns is a common and effective method for cleaning up complex samples like plasma and urine, providing clean extracts.[1]

Q5: My analytical results show low or inconsistent recovery of this compound. What should I check first?

A5: The first and most critical parameter to check is the pH of all your solutions, including the sample itself, buffers, and extraction solvents. Accidental exposure to an acidic environment, even for a short period, can lead to significant degradation.[1][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low Analyte Recovery Acid Degradation: The sample or a reagent (e.g., extraction solvent, reconstitution solvent) is acidic.• Verify the pH of the biological sample matrix post-collection. • Buffer the sample to a pH of 7.5-8.5 immediately after collection or thawing. • Ensure all aqueous solutions and buffers are within the stable pH range (7.0-9.0).[1] • Check organic solvents for acidic impurities. Use high-purity or HPLC-grade solvents.
Inefficient Extraction: The chosen solvent or SPE cartridge is not optimal for this compound.• For LLE, test solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). Extraction should be performed at an alkaline pH.[5] • For SPE, ensure the C18 cartridge is properly conditioned. Optimize the wash sequence to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough for complete desorption.[1]
Analyte Adsorption: this compound may adsorb to glass or plastic surfaces, especially from non-buffered aqueous solutions.• Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. • Add a small percentage of organic solvent (e.g., acetonitrile) to aqueous standards if compatible with the workflow.
High Variability Between Replicates Inconsistent Sample pH: pH varies from sample to sample, leading to different degradation rates.• Implement a strict protocol for immediate pH measurement and adjustment for every sample upon collection or thawing.
Incomplete Extraction/Elution: Insufficient mixing during LLE or channeling in the SPE cartridge.• For LLE, ensure vigorous and consistent vortexing for a sufficient duration (e.g., 2-5 minutes) to reach equilibrium.[6] • For SPE, ensure a consistent and slow flow rate during sample loading and elution to maximize interaction with the solid phase.[7]
Appearance of Unexpected Peaks in Chromatogram Degradation Products: The presence of extra peaks, often eluting earlier than the parent drug on a reversed-phase column, can indicate degradation.• HPLC methods are particularly useful for separating this compound from its degradation products.[1] • Re-evaluate the entire sample preparation workflow to identify and eliminate any steps involving acidic conditions.[1][4]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol outlines a general procedure for extracting this compound from plasma using a C18 SPE cartridge, adapted from methodologies described in the literature.[1]

1. Materials and Reagents:

  • Human plasma (collected with an appropriate anticoagulant)

  • This compound standard

  • Internal Standard (IS) (e.g., another macrolide like oleandomycin)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.1 M Dipotassium hydrogen phosphate (B84403) buffer (pH 8.0)

  • Deionized water

  • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Low-adsorption collection tubes

2. Sample Preparation:

  • Thaw frozen plasma samples at room temperature or on ice.

  • Spike 0.5 mL of plasma with the internal standard solution.

  • Add 0.5 mL of 0.1 M phosphate buffer (pH 8.0) to the plasma sample and vortex for 30 seconds. This step is crucial to ensure the sample is pH-buffered before extraction.

3. SPE Cartridge Conditioning:

  • Wash the C18 cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of deionized water.

  • Further equilibrate with 1 mL of 0.1 M phosphate buffer (pH 8.0). Do not allow the cartridge to go dry.

4. Sample Loading:

  • Load the pre-treated plasma sample (1 mL total volume) onto the SPE cartridge.

  • Apply a slow, consistent flow rate (e.g., 0.5 mL/min) using a vacuum manifold.

5. Washing:

  • Wash the cartridge with 1 mL of deionized water to remove salts.

  • Wash with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

6. Elution:

  • Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Apply a slow flow rate to ensure complete elution.

7. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS or HPLC-UV analysis. Ensure the reconstitution solvent is not acidic.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Summary

The stability of this compound is critically dependent on the pH of the medium. The following table summarizes the relationship between pH and drug stability.

pH RangeStability of this compoundImplication for Sample Preparation
< 5.0 Highly Unstable AVOID. Significant degradation occurs, catalyzed by acid.[1][4] Not suitable for sample processing or storage.
5.0 - 7.0 Moderately Stable Acceptable. Dissolution of this compound tablets is rapid in this range, but stability decreases as pH approaches 5.0.[1][8]
7.0 - 9.0 Highly Stable RECOMMENDED. This is the optimal range for sample extraction, dilution, and storage to prevent degradation.[1]
> 9.0 Moderately Stable Use with Caution. While stable, very high pH may cause other issues (e.g., hydrolysis of other sample components, incompatibility with analytical columns).

Visual Guides

The following diagrams illustrate key workflows and concepts to aid in experimental design and troubleshooting.

G cluster_prep Sample Preparation Workflow SampleCollection 1. Sample Collection (Plasma, Urine, etc.) pH_Adjust 2. CRITICAL STEP: Buffer Sample to pH 7.5-8.5 SampleCollection->pH_Adjust Immediately Spike_IS 3. Spike with Internal Standard pH_Adjust->Spike_IS Extraction 4. Extraction (SPE or LLE) Spike_IS->Extraction Elution 5. Elution Extraction->Elution Evaporation 6. Evaporation (Under Nitrogen) Elution->Evaporation Reconstitution 7. Reconstitution (in neutral mobile phase) Evaporation->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical workflow for this compound sample preparation, highlighting critical pH control steps.

G Josamycin_Active This compound (Active Form, Lactone Ring Intact) Josamycin_Inactive Degradation Products (Inactive, Hydrolyzed Ring) Josamycin_Active->Josamycin_Inactive Acidic Conditions (pH < 5) Irreversible Hydrolysis

Caption: The acid-catalyzed degradation pathway of this compound.

G Start Start: Low or Variable Recovery Check_pH Is pH of ALL solutions strictly between 7.0-9.0? Start->Check_pH Adjust_pH ACTION: Buffer all samples/reagents to pH 7.5-8.5. Re-run. Check_pH->Adjust_pH No Check_Extraction Is extraction procedure (LLE/SPE) optimized? Check_pH->Check_Extraction Yes Adjust_pH->Start Re-test Optimize_Extraction ACTION: Optimize solvents, volumes, mixing time, or SPE protocol. Check_Extraction->Optimize_Extraction No Check_Storage Are samples stored properly (frozen, protected from light)? Check_Extraction->Check_Storage Yes Optimize_Extraction->Start Re-test Improve_Storage ACTION: Implement strict cold chain and light protection. Check_Storage->Improve_Storage No End Problem Resolved Check_Storage->End Yes Improve_Storage->Start Re-test

References

Validation & Comparative

Comparative Preclinical Efficacy of Josamycin and Azithromycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two macrolide antibiotics: josamycin (B1673084) and azithromycin (B1666446). The information presented is based on available experimental data to assist in the evaluation of these compounds in preclinical models of bacterial infection.

This guide summarizes key in vitro and in vivo preclinical findings, details relevant experimental methodologies, and visualizes essential biological pathways and experimental workflows.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The in vitro activity of an antibiotic is a critical determinant of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values for this compound and azithromycin against key respiratory pathogens commonly used in preclinical models.

PathogenThis compound MIC (µg/mL)Azithromycin MIC (µg/mL)Reference(s)
Streptococcus pneumoniae (macrolide-susceptible)0.03 - 0.12≤0.12[1][2]
Streptococcus pneumoniae (mefA-positive, low-level resistance)Not specified0.5 - 32[2]
Streptococcus pneumoniae (ermB-positive, high-level resistance)Not specified≥64[2]
Streptococcus pyogenes0.12 - 0.25Not specified[3]
Haemophilus influenzae2 - 162 - 8[4]

In Vivo Efficacy in Preclinical Infection Models

Preclinical animal models are essential for evaluating the in vivo efficacy of antibiotics, providing insights into their performance in a complex biological system. While direct head-to-head in vivo comparative studies between this compound and azithromycin are limited in the public domain, individual studies have demonstrated their efficacy in various infection models.

This compound
  • Mycoplasma gallisepticum Infection in Chickens: In a model of Mycoplasma gallisepticum infection in chickens, this compound treatment was shown to decrease the incidence and severity of air-sacculitis. However, it did not lead to the complete elimination of the pathogen.[5]

Azithromycin
  • Murine Pneumonia Model (Streptococcus pneumoniae): In a neutropenic murine lung infection model with macrolide-susceptible S. pneumoniae, azithromycin demonstrated efficacy. Its activity was reduced against strains with mefA-mediated low-level resistance and was largely ineffective against strains with ermB-mediated high-level resistance.[2]

  • Murine Pneumonia Model (Haemophilus influenzae): In a rat model of pulmonary infection with H. influenzae, azithromycin treatment resulted in a reduction in the bacterial load in the lungs. The efficacy was variable and did not always correlate with the MIC of the infecting strain.[6]

  • Murine Peritonitis Model (Streptococcus pneumoniae): In a mouse peritonitis model, a single high dose of azithromycin was found to be more effective than multiple smaller doses, with the maximum drug concentration (Cmax) being the best predictor of a positive outcome.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key assays used to evaluate the efficacy of this compound and azithromycin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[8][9]

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[9]

  • Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours in ambient air. For capnophilic organisms like S. pneumoniae, incubation is performed in an atmosphere of 5% CO2.[8][9]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9]

Murine Pneumonia Model for Antibiotic Efficacy Testing

The murine pneumonia model is a widely used in vivo model to assess the efficacy of antibiotics against respiratory pathogens.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) of a specific age and weight are used. For studies involving pathogens that are less virulent in immunocompetent mice, transient neutropenia can be induced by the administration of cyclophosphamide.[2]

  • Bacterial Challenge: Mice are anesthetized and intranasally or intratracheally inoculated with a predetermined lethal or sublethal dose of the bacterial pathogen (e.g., S. pneumoniae or H. influenzae).[3][10]

  • Antibiotic Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the test antibiotic (this compound or azithromycin) via a clinically relevant route of administration (e.g., oral gavage or subcutaneous injection). Treatment can be a single dose or multiple doses over a defined period.[6][10]

  • Efficacy Endpoints: Efficacy is assessed based on various endpoints, including:

    • Survival: Monitoring the survival of the animals over a period of time (e.g., 7 days).[7]

    • Bacterial Load: At specific time points, animals are euthanized, and lungs and/or bronchoalveolar lavage fluid are collected to determine the bacterial burden (CFU/g of tissue or CFU/mL of fluid).[2][6]

    • Histopathology: Lungs can be collected for histopathological examination to assess the degree of inflammation and tissue damage.

Mechanism of Action and Signaling Pathways

Both this compound and azithromycin are macrolide antibiotics that exert their antibacterial effects by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA and halting the elongation of the polypeptide chain.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 30S_subunit 30S Subunit P_site P Site A_site A Site Exit_tunnel Peptide Exit Tunnel mRNA mRNA tRNA Peptidyl-tRNA tRNA->P_site Translocation Protein Growing Polypeptide Chain Protein->Exit_tunnel Macrolide This compound / Azithromycin Macrolide->50S_subunit Binds to 23S rRNA near the exit tunnel Inhibition Inhibition Macrolide->Inhibition Inhibition->tRNA Blocks Translocation

Caption: Mechanism of action of macrolide antibiotics like this compound and azithromycin.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of this compound and azithromycin in a preclinical murine pneumonia model.

Experimental_Workflow start Start: Select Pathogen and Mouse Strain infection Induce Pneumonia (e.g., Intranasal Inoculation) start->infection treatment_groups Randomize into Treatment Groups infection->treatment_groups This compound This compound Treatment treatment_groups->this compound Group 1 azithromycin Azithromycin Treatment treatment_groups->azithromycin Group 2 vehicle Vehicle Control treatment_groups->vehicle Group 3 monitoring Monitor Clinical Signs and Survival This compound->monitoring azithromycin->monitoring vehicle->monitoring endpoints Assess Efficacy Endpoints monitoring->endpoints bacterial_load Determine Bacterial Load in Lungs endpoints->bacterial_load histopathology Perform Lung Histopathology endpoints->histopathology analysis Data Analysis and Comparison bacterial_load->analysis histopathology->analysis end Conclusion on Comparative Efficacy analysis->end

Caption: Experimental workflow for in vivo comparison of this compound and azithromycin.

References

Josamycin's Standing in Macrolide Cross-Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of in vitro studies reveals that josamycin (B1673084), a 16-membered macrolide antibiotic, often retains activity against bacterial strains that have developed resistance to more commonly prescribed 14- and 15-membered macrolides like erythromycin (B1671065), clarithromycin (B1669154), and azithromycin. This guide provides a detailed comparison of this compound's performance against other macrolides, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential role in overcoming specific macrolide resistance mechanisms.

Executive Summary

The primary mechanisms of macrolide resistance are target site modification, primarily through methylation of the 23S rRNA (conferring the MLSB phenotype), and active efflux of the antibiotic from the bacterial cell (the M phenotype). Cross-resistance patterns among macrolides are largely dictated by the underlying resistance mechanism. This compound's 16-membered ring structure allows it to maintain efficacy against certain resistant strains, particularly those expressing the M phenotype.

Comparative In Vitro Activity of Macrolides

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the in vitro activity of this compound with other macrolides against susceptible and resistant bacterial strains.

Table 1: Comparative MICs Against Macrolide-Susceptible Gram-Positive Cocci

AntibioticStaphylococcus aureus (MIC Mode, µg/mL)Streptococci/Pneumococci (MIC Mode, µg/mL)Enterococci (MIC Mode, µg/mL)
Erythromycin0.250.0160.5
This compound 1 0.03-0.12 0.5-1
Miokamycin20.06-0.251-2
Data sourced from a comparative study on miokamycin, erythromycin, and this compound.[1]

Table 2: Activity Against Erythromycin-Resistant Staphylococcus aureus

AntibioticPercentage of Strains Inhibited at MIC of 2 mg/L
This compound 57%
Clarithromycin25%
Roxithromycin11.6%
Data from a study on 246 clinical isolates of erythromycin-resistant staphylococci.[2]

Table 3: Comparative MIC90 Values Against Human Mycoplasmas

AntibioticMycoplasma pneumoniae (MIC90, mg/L)Mycoplasma hominis (MIC90, mg/L)Ureaplasma species (MIC90, mg/L)
Erythromycin>128>1281
Azithromycin16>1281
This compound 4 0.5 0.5
Midecamycin820.5
Acetylmidecamycin10.250.25
Data from a study on the in vitro activities of acetylmidecamycin and other antimicrobials against macrolide-resistant human mycoplasma isolates.[3]

Table 4: Macrolide Susceptibility of Erythromycin-Resistant Streptococcus pneumoniae by Resistance Phenotype

Resistance Phenotype (n)AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
M Phenotype (20) Erythromycin2-1648
Clarithromycin4-16816
Azithromycin8-321632
This compound 0.25-1 0.5 1
Rokitamycin0.03-0.120.060.12
cMLS Phenotype (65) Erythromycin1->128>128>128
Clarithromycin2->128>128>128
Azithromycin1->128>128>128
This compound 0.5->128 >128 >128
Rokitamycin0.06->12864>128
Data from a study differentiating resistance phenotypes among erythromycin-resistant pneumococci.[4]

Mechanisms of Macrolide Resistance and Cross-Resistance

The differential activity of this compound is directly linked to the mechanisms of macrolide resistance.

Macrolide_Resistance_Mechanisms Mechanisms of Macrolide Resistance and Cross-Resistance to this compound cluster_mechanisms Resistance Mechanisms cluster_genes Associated Genes cluster_macrolides Macrolide Classes cluster_outcomes Resistance Outcomes Target_Mod Target Site Modification (MLSB Phenotype) erm erm genes Target_Mod->erm mediated by Efflux Active Efflux (M Phenotype) mef mef genes Efflux->mef mediated by Mac_14_15 14- & 15-membered (Erythromycin, Azithromycin, Clarithromycin) erm->Mac_14_15 This compound 16-membered (this compound) erm->this compound mef->Mac_14_15 mef->this compound Resistant Resistant Mac_14_15->Resistant High-level resistance Mac_14_15->Resistant Low-level resistance This compound->Resistant High-level resistance Susceptible Susceptible This compound->Susceptible

Caption: Macrolide resistance mechanisms and their impact on different macrolide classes.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using standardized methods. The following protocols are representative of the methodologies used in the cited studies.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

  • Inoculum Preparation: A bacterial suspension is prepared from a pure culture in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of a microtiter plate.

  • Antimicrobial Solutions: Stock solutions of the macrolide antibiotics are prepared. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_antibiotics Prepare Serial Dilutions of Macrolides in Microtiter Plate prep_antibiotics->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results end End: MIC Value Determined read_results->end

Caption: Workflow for MIC determination using the broth microdilution method.

2. Agar (B569324) Dilution for MIC Determination

This method is an alternative standard for MIC testing, particularly for fastidious organisms.

  • Plate Preparation: A series of agar plates (typically Mueller-Hinton agar, supplemented if necessary for fastidious organisms) are prepared, each containing a specific concentration of the antimicrobial agent.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for broth microdilution.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate with no antibiotic.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 20-24 hours).

  • Interpretation of Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the organism on the agar.[9]

3. Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is employed to identify the genetic determinants of resistance, such as erm and mef genes.

  • DNA Extraction: Genomic DNA is isolated from a pure bacterial culture.

  • PCR Amplification: Specific primers designed to target the resistance genes of interest are used to amplify the target DNA sequences.

  • Gel Electrophoresis: The amplified PCR products are separated by size on an agarose (B213101) gel. The presence of a band of the expected size indicates the presence of the resistance gene.

Conclusion

The available data indicate that this compound's cross-resistance profile with other macrolides is mechanism-dependent. It demonstrates superior in vitro activity against macrolide-resistant strains harboring efflux-mediated resistance (M phenotype). However, in cases of target site modification (MLSB phenotype), high-level cross-resistance to all macrolides, including this compound, is common. These findings underscore the importance of understanding the local prevalence of different resistance mechanisms when considering the use of macrolide antibiotics. This compound may represent a valuable therapeutic option in environments where efflux-based macrolide resistance is prevalent.

References

A Comparative Guide to the Validation of a Microbiological Assay for Josamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated microbiological assay for the quantification of josamycin (B1673084) in pharmaceutical formulations against established physicochemical methods. The data presented herein supports the use of the microbiological assay as a reliable, cost-effective, and accurate alternative for routine quality control.

Performance Comparison: Microbiological Assay vs. Physicochemical Methods

The potency of an antibiotic can be determined by its inhibitory effect on susceptible microorganisms.[1] A cylinder-plate agar (B569324) diffusion assay using Micrococcus luteus ATCC 9341 has been validated for the quantification of this compound and compared with High-Performance Liquid Chromatography (HPLC) and UV Spectrophotometry.[1][2] Statistical analysis indicated no significant difference between the results obtained from the three methods, confirming the accuracy of the microbiological assay.[2][3]

Table 1: Comparison of Assay Performance for this compound Quantification in Tablets

ParameterMicrobiological AssayHPLCUV Spectrophotometry
Potency (%) 99.67100.34101.01
Data sourced from a comparative study on this compound tablets.

While HPLC offers high specificity and repeatability, the microbiological assay provides a more direct measure of the antibiotic's biological activity. Slight changes in the molecular structure of an antibiotic, which might not be detected by chemical methods, can significantly impact its antimicrobial efficacy and are readily detected by a microbiological assay.

Validation Parameters of the Microbiological Assay

The microbiological assay for this compound was validated according to ICH guidelines, demonstrating its suitability for its intended purpose. Key validation parameters are summarized below.

Table 2: Linearity of the this compound Microbiological Assay

Concentration (µg/mL)Mean Zone of Inhibition (mm)Relative Standard Deviation (RSD, %)
0.115.810.93
0.320.020.62
0.521.740.88
The assay demonstrated a linear response with a correlation coefficient (r) of 0.999 over the concentration range of 0.1 to 0.5 µg/mL.

Table 3: Precision of the this compound Microbiological Assay

Precision TypeRSD (%) for TabletsRSD (%) for Oral Suspension
Intra-day 0.870.58
Inter-day 1.251.02
The low RSD values indicate good precision of the method.

Table 4: Accuracy (Recovery) of the this compound Microbiological Assay

Sample TypeRecovery Range (%)
Tablets & Suspension 97.74 - 101.13
The recovery values fall within the acceptable limits, indicating the accuracy of the assay.

Table 5: Sensitivity of the this compound Microbiological Assay

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.03
Limit of Quantification (LOQ) 0.10
The LOD and LOQ values demonstrate the assay's sensitivity for quantifying this compound.

Experimental Protocols

Preparation of Standard and Sample Solutions

Reference Standard Stock Solution (100 µg/mL):

  • Accurately weigh an amount of this compound reference standard equivalent to 10 mg.

  • Dissolve in 100 mL of methanol (B129727).

Working Standard Solutions (0.1, 0.3, and 0.5 µg/mL):

Sample Preparation (Tablets):

  • Weigh and powder a sufficient number of tablets to obtain an equivalent of 500 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask containing 20 mL of methanol.

  • Sonicate for 20 minutes to dissolve the this compound.

  • Bring the solution to volume with methanol, mix well, and filter.

  • Dilute the filtrate with dipotassium hydrogen phosphate buffer (pH 8.0) to obtain final concentrations of 0.1, 0.3, and 0.5 µg/mL.

Sample Preparation (Oral Suspension):

  • Transfer a portion of the oral suspension powder equivalent to 125 mg of this compound into a 100 mL volumetric flask.

  • Add 20 mL of methanol and sonicate for 5 minutes.

  • Adjust to volume with the buffer and mix well.

  • Follow the same dilution steps as for the tablet samples to achieve the working concentration range.

Microbiological Assay: Cylinder-Plate Method

The bioassay is performed using the cylinder-plate diffusion technique as described in the US Pharmacopeia, employing a parallel-line model. Micrococcus luteus ATCC 9341 is used as the test organism due to its high sensitivity to this compound and its ability to produce clear inhibition zones.

Workflow for Microbiological Assay Validation

The following diagram illustrates the key stages in the validation of the microbiological assay for this compound.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_validation Validation & Analysis prep_std Prepare this compound Reference Standard application Apply Standards and Samples to Cylinders prep_std->application prep_sample Prepare Sample (Tablets/Suspension) prep_sample->application prep_media Prepare Culture Media and Inoculum plate_prep Plate Inoculation prep_media->plate_prep plate_prep->application incubation Incubate Plates application->incubation measurement Measure Inhibition Zone Diameters incubation->measurement linearity Linearity measurement->linearity precision Precision (Intra-day & Inter-day) measurement->precision accuracy Accuracy (Recovery) measurement->accuracy sensitivity Sensitivity (LOD & LOQ) measurement->sensitivity comparison Compare with HPLC/UV-Vis accuracy->comparison

Caption: Workflow for the validation of a this compound microbiological assay.

Alternative Analytical Methods

While the microbiological assay is a robust method, other techniques are available for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or mass spectrometry detection, are highly specific and can separate this compound from its degradation products and metabolites. This makes HPLC particularly useful for pharmacokinetic studies and stability testing.

  • UV-Vis Spectrophotometry: This is a simpler and more rapid technique but is generally less specific than HPLC or microbiological assays. It can be a suitable method for the routine analysis of pure drug substances or simple formulations where interference from excipients is minimal.

  • Other Methods: Other reported methods for this compound analysis include thin-layer chromatography, voltammetry, and capillary zone electrophoresis.

Conclusion

The validated microbiological assay provides a simple, inexpensive, and efficient method for the determination of this compound in pharmaceutical dosage forms. Its performance is comparable to that of more complex and expensive physicochemical methods like HPLC. The bioassay's ability to measure the biological activity of the antibiotic makes it a valuable tool for quality control and potency determination.

References

A Comparative Guide to the Pharmacokinetics of Josamycin and Roxithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two macrolide antibiotics, josamycin (B1673084) and roxithromycin (B50055). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and clinical decisions.

Executive Summary

This compound and roxithromycin are both macrolide antibiotics derived from erythromycin, offering improved pharmacokinetic properties. While both are effective against a range of bacterial infections, their absorption, distribution, metabolism, and excretion profiles exhibit notable differences. Roxithromycin generally demonstrates a longer elimination half-life and higher serum concentrations compared to this compound. Conversely, this compound is characterized by its high lipophilicity and significant tissue penetration, particularly in lung tissue.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and roxithromycin based on available clinical data. It is important to note that these values can vary depending on the study population, dosage, and analytical methods employed.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueConditionsReference
Maximum Serum Concentration (Cmax) 1.3 µg/mL750 mg oral dose[1][2]
4.8 µg/mL1250 mg oral dose[1][2]
8.1 µg/mL2000 mg oral dose[1][2]
Time to Maximum Concentration (Tmax) 0.5 - 2 hoursOral administration[1]
Elimination Half-life (t½) 1.5 hoursMean value[1][2][3]
Protein Binding 15%[4]
Renal Excretion 1.9% - 8.1%Within 6 hours, dose-dependent[1]

Table 2: Pharmacokinetic Parameters of Roxithromycin

ParameterValueConditionsReference
Maximum Serum Concentration (Cmax) 10.13 ± 0.43 µg/mL300 mg oral dose in healthy females[5][6]
6.45 ± 2.58 mg/L150 mg oral dose in healthy volunteers[7]
7.9 mg/L150 mg oral dose[8]
Time to Maximum Concentration (Tmax) 2.42 ± 0.34 hours300 mg oral dose in healthy females[5][9][6]
2.7 ± 0.8 hours150 mg oral dose in healthy volunteers[7]
Elimination Half-life (t½) 34.95 ± 22.51 hours300 mg oral dose in healthy females[5][9][6]
11.40 ± 2.07 hours150 mg oral dose in healthy volunteers[7]
~12 hours
Protein Binding Saturable[10]
Volume of Distribution (Vd) 1.38 ± 0.55 L/kg300 mg oral dose in healthy females[5][9]
Total Body Clearance 0.04 ± 0.01 L/hr/kg300 mg oral dose in healthy females[5][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. The following sections outline the typical experimental protocols used in studies of this compound and roxithromycin.

This compound Pharmacokinetic Study Protocol

A representative experimental design for determining the pharmacokinetics of this compound involves a cross-over study with healthy volunteers.[1]

  • Subjects: Healthy volunteers (e.g., 15 subjects, 11 males and 4 females, aged 21-29).[1]

  • Study Design: A cross-over design where each subject receives different single oral doses of this compound base (e.g., 0.25 g, 0.75 g, 1.25 g, and 2.0 g) with a washout period between doses.[1]

  • Drug Administration: this compound administered orally as tablets.[1]

  • Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 0.5, 1, 1.5, 2, 4, and 6 hours). Urine is collected for the first 6 hours.[1]

  • Analytical Method: this compound concentrations in serum and urine are determined using a biological assay with Micrococcus luteus as the test microbe.[1] Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more specific quantification.[11]

  • Pharmacokinetic Analysis: Serum concentration-time data is used to calculate key parameters such as Cmax, Tmax, and elimination half-life (t½) using methods like the least squares method.[1]

Roxithromycin Pharmacokinetic Study Protocol

A typical protocol for assessing the pharmacokinetics and bioequivalence of roxithromycin is an open-label, randomized, two-period crossover study.[7]

  • Subjects: Healthy volunteers (e.g., 20 subjects).[7]

  • Study Design: A randomized, two-period crossover design with a washout period (e.g., 14 days) between administrations of the test and reference formulations.[7]

  • Drug Administration: A single oral dose of roxithromycin (e.g., 300 mg) is administered to each subject.[7]

  • Sample Collection: Plasma samples are obtained over a 72-hour interval at predefined time points.[7]

  • Analytical Method: Roxithromycin concentrations in plasma are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with an internal standard (e.g., clarithromycin).[7] Sample preparation involves protein precipitation or liquid-liquid extraction.

  • Pharmacokinetic Analysis: Plasma concentration-time curves are used to determine pharmacokinetic parameters including AUC(0-72 h), AUC(0-infinity), Cmax, tmax, and t½.[7]

Visualizing Methodologies and Comparisons

The following diagrams illustrate the experimental workflows and logical relationships involved in the comparative pharmacokinetic analysis of this compound and roxithromycin.

cluster_this compound This compound Pharmacokinetic Study cluster_roxithromycin Roxithromycin Pharmacokinetic Study J_Subjects Healthy Volunteers J_Dosing Oral Administration (Single Dose, Cross-over) J_Subjects->J_Dosing J_Sampling Blood & Urine Sampling J_Dosing->J_Sampling J_Analysis Biological Assay / HPLC J_Sampling->J_Analysis J_PK Pharmacokinetic Analysis J_Analysis->J_PK R_Subjects Healthy Volunteers R_Dosing Oral Administration (Single Dose, Cross-over) R_Subjects->R_Dosing R_Sampling Plasma Sampling R_Dosing->R_Sampling R_Analysis LC-MS/MS Analysis R_Sampling->R_Analysis R_PK Pharmacokinetic Analysis R_Analysis->R_PK

Caption: Experimental workflows for pharmacokinetic studies of this compound and roxithromycin.

J_Abs Rapid Absorption J_Dist High Lipophilicity Good Tissue Penetration J_Abs->J_Dist J_Met Hepatic Metabolism J_Dist->J_Met Comparison Comparison J_Dist->Comparison More Lipophilic J_Elim Short Half-life (~1.5h) J_Met->J_Elim J_Elim->Comparison Faster R_Abs Saturable Absorption R_Dist Saturable Protein Binding R_Abs->R_Dist R_Abs->Comparison Higher Cmax R_Met Hepatic Metabolism R_Dist->R_Met R_Elim Long Half-life (~12-35h) R_Met->R_Elim R_Elim->Comparison Slower

Caption: Logical flow comparing the key pharmacokinetic characteristics of this compound and roxithromycin.

Discussion

The pharmacokinetic data reveals distinct profiles for this compound and roxithromycin. Roxithromycin's longer half-life allows for less frequent dosing, which can improve patient compliance.[8][12] Its higher serum concentrations may be advantageous for treating systemic infections. However, the saturable absorption and protein binding of roxithromycin suggest that dosing regimens should be carefully considered, as once-daily dosing may result in lower overall drug exposure compared to twice-daily regimens.[10]

This compound, with its shorter half-life, requires more frequent administration.[1][2] A key feature of this compound is its high lipophilicity, which contributes to excellent tissue penetration, particularly in the lungs, where concentrations can be 2 to 3 times higher than in the blood.[4] This characteristic makes it a potentially effective agent for respiratory tract infections. The lower protein binding of this compound (15%) compared to other macrolides may also result in a higher fraction of unbound, active drug in circulation.[4]

It is also worth noting that both macrolides can be involved in drug interactions, although they are generally considered to have a lower potential for this compared to erythromycin. This compound and roxithromycin are less likely to form inactive cytochrome P450-metabolite complexes, which is the primary mechanism for many macrolide-related drug interactions.

References

In Vitro Synergy of Josamycin with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and enhance their efficacy. Combination therapy, which leverages synergistic interactions between different antimicrobial agents, is a promising approach. This guide provides a comparative overview of the potential for in vitro synergy of josamycin (B1673084), a macrolide antibiotic, with other classes of antibiotics. Due to a scarcity of publicly available synergy data specifically for this compound, this guide draws upon experimental data from other macrolides with similar mechanisms of action, such as clarithromycin (B1669154) and azithromycin, to infer potential synergistic combinations. The primary methods for evaluating in vitro synergy, the checkerboard assay and the time-kill assay, are also detailed.

Understanding In Vitro Synergy

In vitro synergy occurs when the combined antimicrobial effect of two or more drugs is significantly greater than the sum of their individual effects. The primary quantitative measure for synergy from a checkerboard assay is the Fractional Inhibitory Concentration Index (FICI).

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Potential Synergistic Combinations with Macrolides

While direct data for this compound is limited, studies on other macrolides suggest potential for synergistic interactions with β-lactams and aminoglycosides against various pathogens. The mechanisms behind these synergies often involve complementary modes of action. For instance, a β-lactam may damage the bacterial cell wall, facilitating the entry of a macrolide to its ribosomal target.

Macrolide and Aminoglycoside Synergy

The combination of macrolides and aminoglycosides has shown promise, particularly against Pseudomonas aeruginosa.

MacrolideCombination AgentOrganismFICIOutcome
ClarithromycinTobramycinPseudomonas aeruginosa≤ 0.5Synergy[1]
AzithromycinTobramycinPseudomonas aeruginosaNot specifiedSynergy[2]
Macrolide and β-Lactam Synergy

The synergy between macrolides and β-lactams has been explored against several bacteria, including strains of Staphylococcus aureus.

MacrolideCombination AgentOrganismFICIOutcome
AzithromycinCeftazidimeBurkholderia cepacia complex≤ 0.5Synergy in 20% of strains[1]
AzithromycinCeftazidimeStenotrophomonas maltophilia≤ 0.5Synergy in 20% of strains[1]

Experimental Protocols for Synergy Testing

Accurate and reproducible data are paramount in synergy testing. The two most common in vitro methods are the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI.[3][4][5][6]

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows). This creates a matrix of wells with varying concentrations of the two drugs.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

  • Determining MIC and FICI: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible bacterial growth. The MIC is determined for each antibiotic alone and for each combination. The FICI is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[4]

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time.[7][8][9][10]

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in a flask containing broth with the antibiotic(s) at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic alone and for the combination. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing the Synergy Testing Workflow

The following diagrams illustrate the general workflows for the checkerboard and time-kill assays.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotic A (Rows) A->C D Serial Dilution of Antibiotic B (Columns) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Microtiter Plate B->E C->E D->E F Incubate Plate (16-20h, 37°C) E->F G Read MICs F->G H Calculate FICI G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Solutions (at target MICs) C Inoculate Flasks with Bacteria and Antibiotics A->C B Prepare Log-Phase Bacterial Culture B->C D Incubate with Shaking C->D E Collect Samples at Time Intervals (0-24h) D->E F Perform Serial Dilutions and Plate for Viable Counts E->F G Count Colonies (CFU/mL) F->G H Plot Time-Kill Curves (log10 CFU/mL vs. Time) G->H I Determine Synergy (≥2-log10 Kill) H->I

References

Comparative Analysis of Josamycin's Effect on Host Cell Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the inhibitory effects of josamycin (B1673084) on host cell protein synthesis, with a comparative evaluation against other macrolide antibiotics, erythromycin (B1671065) and azithromycin (B1666446).

This guide provides a detailed comparison of the impact of this compound and other selected macrolides on protein synthesis within host cells. The data presented is compiled from various experimental studies and is intended to serve as a valuable resource for researchers in the fields of drug development and cellular biology.

Executive Summary

Macrolide antibiotics are known for their primary mechanism of action: the inhibition of bacterial protein synthesis. However, their effects on host cell protein synthesis are of significant interest, particularly concerning potential off-target effects and therapeutic applications beyond their antimicrobial properties. This guide focuses on this compound, a 16-membered macrolide, and compares its activity with the 14-membered erythromycin and the 15-membered azithromycin. The available data indicates that this compound can inhibit mitochondrial protein synthesis in host cells. In contrast, studies on erythromycin and azithromycin have shown significantly less to no inhibitory activity on mitochondrial protein synthesis at comparable concentrations. Furthermore, this compound has been observed to modulate specific host cell signaling pathways, such as the MAPK signaling cascade.

Quantitative Data on Protein Synthesis Inhibition

The following table summarizes the available quantitative data on the inhibition of protein synthesis by this compound, erythromycin, and azithromycin in host cell or related systems. It is important to note that the experimental systems and conditions vary between studies, which may influence the observed inhibitory concentrations.

AntibioticExperimental SystemTargetIC50 ValueReference
This compound Bovine mitochondrial in vitro translationMitochondrial Protein Synthesis12.3 µM[1]
Erythromycin Isolated rat heart and liver mitochondriaMitochondrial Protein Synthesis>400 µM[2]
Azithromycin Isolated rat heart and liver mitochondriaMitochondrial Protein Synthesis>400 µM[2]
Azithromycin Human mammary epithelial cells (MCF-12A)Cell Proliferation94 ± 33 µg/mL[3]
Azithromycin Human fibroblastsCell Proliferation115 ± 49 µg/mL[3]

Note: IC50 values for cell proliferation are an indirect measure of the overall cellular impact and may not solely reflect the inhibition of protein synthesis.

Mechanism of Action and Signaling Pathways

Macrolide antibiotics primarily target the 50S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis. Due to the structural similarities between bacterial and mitochondrial ribosomes, some macrolides can also affect mitochondrial protein synthesis in eukaryotic host cells.

This compound has been shown to be an inhibitor of mitochondrial protein synthesis. This is a critical consideration in drug development, as mitochondrial dysfunction can lead to various cellular toxicities. In contrast, erythromycin and azithromycin appear to have a much lower potential for inhibiting mitochondrial protein synthesis.

Beyond direct inhibition of translation, this compound has been found to modulate host cell signaling pathways. Specifically, it has been shown to affect the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in human K562 cells. Knockdown of components of the p38 MAPK pathway sensitized these cells to this compound, suggesting a functional link between this pathway and the cellular response to the antibiotic.

Experimental Workflow for Assessing Protein Synthesis Inhibition cluster_prep Sample Preparation cluster_assay Protein Synthesis Assay cluster_analysis Data Analysis HostCells Host Cell Culture AntibioticTreatment Treatment with this compound, Erythromycin, or Azithromycin HostCells->AntibioticTreatment MetabolicLabeling Metabolic Labeling (e.g., 35S-Met, OP-Puro, AHA) AntibioticTreatment->MetabolicLabeling CellLysis Cell Lysis MetabolicLabeling->CellLysis Measurement Quantification of Incorporated Label CellLysis->Measurement DataNormalization Normalization to Total Protein Measurement->DataNormalization IC50 IC50 Determination DataNormalization->IC50

Workflow for Protein Synthesis Assay.

This compound's Impact on the MAPK Signaling Pathway cluster_mapk MAPK Signaling Cascade This compound This compound MAP3K4 MAP3K4 This compound->MAP3K4 Modulates MAP2K3 MAP2K3 MAP3K4->MAP2K3 p38 p38 MAPK MAP2K3->p38 Downstream Downstream Cellular Responses (e.g., Inflammation, Cell Growth) p38->Downstream

This compound and the MAPK Pathway.

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the direct effect of a compound on the protein synthesis machinery in a cell-free system.

Materials:

  • Cell-free translation system (e.g., Rabbit Reticulocyte Lysate, Wheat Germ Extract, or a reconstituted system like PURExpress)

  • mRNA template encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein)

  • Amino acid mixture (including a labeled amino acid if required for detection)

  • This compound, Erythromycin, Azithromycin stock solutions

  • Incubation buffer and other necessary reagents for the specific cell-free system

Procedure:

  • Prepare the in vitro translation reaction mixture according to the manufacturer's instructions.

  • Add varying concentrations of the test antibiotics (this compound, erythromycin, azithromycin) to the reaction tubes. Include a no-antibiotic control.

  • Initiate the translation reaction by adding the mRNA template.

  • Incubate the reactions at the optimal temperature for the chosen system (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction and measure the amount of synthesized reporter protein. The method of detection will depend on the reporter used (e.g., luminescence for luciferase, fluorescence for GFP).

  • Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.

  • Determine the IC50 value by plotting the percentage of inhibition against the antibiotic concentration.

Cell-Based Protein Synthesis Assay using Fluorescent Non-canonical Amino Acid Tagging (FUNCAT)

This method allows for the visualization and quantification of newly synthesized proteins in living cells.

Materials:

  • Cultured host cells

  • Cell culture medium

  • This compound, Erythromycin, Azithromycin stock solutions

  • L-azidohomoalanine (AHA) or O-propargyl-puromycin (OP-Puro)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reagents (e.g., alkyne-fluorophore for AHA, or azide-fluorophore for OP-Puro)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed host cells in appropriate culture vessels and allow them to adhere.

  • Treat the cells with varying concentrations of the test antibiotics for a desired period.

  • Replace the medium with methionine-free medium containing AHA or regular medium containing OP-Puro, along with the respective antibiotic concentrations.

  • Incubate for a defined period (e.g., 1-4 hours) to allow for the incorporation of the amino acid analog into newly synthesized proteins.

  • Wash the cells with PBS and fix them with the fixative solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Perform the click reaction by incubating the cells with the fluorescently labeled alkyne or azide (B81097) to label the incorporated AHA or OP-Puro, respectively.

  • Wash the cells to remove excess reagents.

  • Visualize and quantify the fluorescence intensity using a fluorescence microscope or flow cytometer.

  • Analyze the data to determine the effect of each antibiotic on the rate of protein synthesis.

Conclusion

The available evidence suggests that this compound can inhibit host cell protein synthesis, particularly within the mitochondria, at concentrations that may be pharmacologically relevant. This distinguishes it from erythromycin and azithromycin, which demonstrate weaker to negligible effects on mitochondrial translation. Furthermore, the interaction of this compound with the MAPK signaling pathway highlights its potential to modulate host cellular processes beyond simple protein synthesis inhibition. These findings underscore the importance of considering the off-target effects of macrolide antibiotics in both clinical applications and in the development of new therapeutic agents. Further research is warranted to fully elucidate the comparative effects of these antibiotics on a broader range of host cell types and signaling pathways.

References

josamycin efficacy against bacterial strains with known resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of josamycin's performance against bacterial strains with known macrolide resistance mechanisms. The following analysis, supported by experimental data, evaluates this compound's efficacy relative to other macrolide antibiotics.

This compound (B1673084), a 16-membered ring macrolide antibiotic, has demonstrated notable efficacy against a variety of bacterial pathogens. Its unique chemical structure confers a distinct profile of activity, particularly against strains that have developed resistance to more commonly prescribed 14- and 15-membered macrolides like erythromycin, clarithromycin (B1669154), and azithromycin. This guide delves into the in vitro performance of this compound against bacteria harboring the most prevalent macrolide resistance mechanisms: ribosomal modification mediated by erm genes and active drug efflux mediated by mef genes.

Comparative Efficacy of this compound

The primary mechanisms of macrolide resistance involve the methylation of the 23S ribosomal RNA, which is the target site for these antibiotics, and the active pumping of the drug out of the bacterial cell. The former is typically encoded by erm (erythromycin ribosome methylase) genes, leading to the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype, which can be either constitutive or inducible. The latter is primarily mediated by mef (macrolide efflux) genes.

This compound has shown a significant advantage in vitro against certain resistant phenotypes. Notably, it often retains activity against strains with inducible MLSB resistance and those expressing efflux pumps, which are common resistance mechanisms in Staphylococcus aureus and Streptococcus pneumoniae.

Performance Against Staphylococcus aureus

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of infections and frequently exhibits macrolide resistance. The most common resistance mechanisms in S. aureus are mediated by the ermA and ermC genes.

An in vitro study of erythromycin-resistant S. aureus isolates demonstrated that 57% were inhibited by this compound at a concentration of 2 mg/L, whereas only 25% were inhibited by clarithromycin and 11.6% by roxithromycin (B50055) at the same concentration.[1] This suggests that this compound is more active than roxithromycin and clarithromycin against erythromycin-resistant S. aureus.[1]

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound 2 >128
Erythromycin>128>128
Clarithromycin32>128
Azithromycin16>128
Clindamycin>128>128
Table 1: Comparative in vitro activity of macrolides against erm(B)-positive Streptococcus pneumoniae isolates. Data synthesized from multiple sources.
Performance Against Streptococcus pneumoniae

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, and macrolide resistance in this pathogen is a growing concern. The primary resistance mechanisms in pneumococci are target-site modification by the erm(B) gene and efflux mediated by the mef(A) or mef(E) genes.

Strains harboring the mef gene, which confers low- to moderate-level resistance to 14- and 15-membered macrolides, often remain susceptible to 16-membered macrolides like this compound.[2] In a study of erythromycin-resistant S. pneumoniae, strains with the M phenotype (efflux-mediated resistance) were susceptible to 16-membered macrolides, including this compound.

AntibioticMIC50 (mg/L)MIC90 (mg/L)
This compound 0.5 1
Erythromycin816
Clarithromycin48
Azithromycin816
Clindamycin≤0.06≤0.06
Table 2: Comparative in vitro activity of macrolides against mef(A)-positive Streptococcus pneumoniae isolates. Data synthesized from multiple sources.

Mechanisms of Macrolide Resistance and this compound's Action

The differential efficacy of this compound can be attributed to its interaction with the bacterial ribosome and its susceptibility to efflux pumps.

Macrolide_Resistance_Mechanisms cluster_cell Bacterial Cell Ribosome Ribosome Protein_Synthesis_Blocked Protein_Synthesis_Blocked Ribosome->Protein_Synthesis_Blocked Result Efflux_Pump Efflux Pump (mef gene product) Extracellular Extracellular Efflux_Pump->Extracellular Expels drug Macrolide 14/15-membered Macrolide Macrolide->Ribosome Inhibits protein synthesis Macrolide->Efflux_Pump Substrate This compound This compound (16-membered) This compound->Ribosome Inhibits protein synthesis (less affected by methylation) This compound->Efflux_Pump Poor substrate Erm_Methylase Erm Methylase Erm_Methylase->Ribosome Methylates 23S rRNA erm_gene erm gene erm_gene->Erm_Methylase Encodes

Caption: Mechanisms of macrolide resistance and the differential action of this compound.

The erm-encoded methylase modifies adenine (B156593) residue A2058 in the 23S rRNA, reducing the binding affinity of 14- and 15-membered macrolides, as well as lincosamides (like clindamycin) and streptogramin B antibiotics.[2] The larger structure of 16-membered macrolides like this compound may allow for a different binding conformation that is less affected by this methylation, thus retaining activity.

Efflux pumps encoded by mef genes are membrane proteins that actively transport 14- and 15-membered macrolides out of the bacterial cell.[2] this compound is generally a poorer substrate for these pumps, leading to higher intracellular concentrations and retained antibacterial activity.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) medium are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prepare_Serial_Dilutions Prepare serial dilutions of antibiotics in 96-well plate Start->Prepare_Serial_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Prepare_Serial_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for growth and determine the MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the broth microdilution method.

Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

The presence of erm and mef genes is confirmed using PCR.

  • DNA Extraction: Genomic DNA is extracted from bacterial colonies using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification: The extracted DNA is used as a template in a PCR reaction containing specific primers designed to amplify a target region of the ermA, ermB, ermC, or mefA/E genes. The PCR mixture also includes Taq polymerase, dNTPs, and PCR buffer.

  • Thermocycling: The PCR reaction is subjected to a series of temperature cycles in a thermal cycler to amplify the target DNA sequence. A typical protocol includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis: The amplified PCR products are separated by size on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide). The presence of a band of the expected size indicates the presence of the specific resistance gene.

PCR_Workflow Start Start DNA_Extraction Extract genomic DNA from bacterial culture Start->DNA_Extraction PCR_Setup Set up PCR reaction with specific primers for erm or mef genes DNA_Extraction->PCR_Setup Thermocycling Perform PCR amplification in a thermal cycler PCR_Setup->Thermocycling Gel_Electrophoresis Separate PCR products by agarose gel electrophoresis Thermocycling->Gel_Electrophoresis Visualize_Results Visualize DNA bands under UV light to detect resistance genes Gel_Electrophoresis->Visualize_Results End End Visualize_Results->End

Caption: Experimental workflow for the detection of macrolide resistance genes via PCR.

References

Safety Operating Guide

Proper Disposal of Josamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of josamycin (B1673084), a macrolide antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established procedures is essential to prevent environmental contamination, which can contribute to the development of antimicrobial resistance, and to ensure compliance with local, state, and federal regulations. All materials contaminated with this compound should be treated as hazardous chemical waste.[1][2][3]

Guiding Principles for this compound Disposal

The disposal of this compound must be handled with care to mitigate risks to both human health and the environment. Laboratory personnel should adhere to the following key principles:

  • Segregation : At the point of generation, this compound waste must be kept separate from general laboratory waste.[1] It is crucial to avoid mixing hazardous waste with non-hazardous waste to prevent overspending on disposal and to ensure proper handling.

  • Containment : Designated, clearly labeled, and leak-proof containers should be used for the collection of all this compound waste.[1]

  • Regulatory Compliance : All waste must be managed in accordance with local, state, and federal regulations.[4] These regulations may differ by country, state, and/or territory, so it is incumbent upon the user to be familiar with the laws applicable to their area.[4]

  • Institutional Guidance : Your institution's Environmental Health and Safety (EHS) department should be consulted for specific guidance on antibiotic disposal procedures.[3][5] They can provide information on approved containers, labeling requirements, and pickup schedules.

Disposal Procedures for this compound Waste

The following step-by-step procedures outline the safe disposal of various forms of this compound waste.

Disposal of Solid this compound Waste (Unused/Expired Powder)

  • Segregation : Isolate the pure, solid this compound waste from other laboratory waste streams.[2]

  • Packaging : Place the solid this compound in a clearly labeled, sealed container that is compatible with the chemical waste stream.

  • Labeling : The container must be clearly labeled as "Hazardous Waste: this compound," and include the date of accumulation.[1]

  • Storage : Store the container in a designated, secure area away from incompatible materials.[1]

  • Disposal : Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[1]

Disposal of Liquid this compound Waste (Stock Solutions, Contaminated Media)

Stock antibiotic solutions are typically at much higher concentrations than those used in media and are considered hazardous chemical waste.[3]

  • Collection : Collect liquid this compound waste, such as stock solutions or contaminated cell culture media, in a dedicated, leak-proof, and sealed container. Do not mix with other chemical waste unless explicitly permitted by your EHS office.[2]

  • Labeling : Clearly label the container with "Hazardous Waste," "Liquid this compound Waste," the solvent used, an estimated concentration, and the date.

  • Storage : Store the container in a designated hazardous waste accumulation area.

  • Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal company for collection and incineration.[5][6]

Disposal of Contaminated Laboratory Materials

This category includes items such as personal protective equipment (PPE), pipette tips, gloves, and culture plates that have come into contact with this compound.[2]

  • Segregation : Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.[2]

  • Packaging : Place the contaminated materials in a designated, labeled hazardous waste bag or container.[2] The label should clearly indicate "Hazardous Waste," and "this compound-Contaminated Debris," and include the date.[2]

  • Storage : Store the container in the designated hazardous waste accumulation area.[2]

  • Disposal : Arrange for pickup by a licensed hazardous waste disposal contractor.[2]

Spill Cleanup

In the event of a this compound spill, the following procedures should be followed:

  • For Dry Spills : Use dry clean-up procedures and avoid generating dust.[4] Collect the residue and place it in a sealed, labeled container for disposal.[4] A vacuum cleaner fitted with a HEPA filter may be used.[4]

  • For Wet Spills : Absorb the spill with an inert material, then shovel the material into a labeled container for disposal.[4]

  • Decontamination : Wash the spill area with large amounts of water.[4] If contamination of drains or waterways occurs, advise emergency services immediately.[4]

  • Personal Protection : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, when cleaning up spills.[4]

Quantitative Data for this compound Disposal

ParameterValueSource/Notes
RCRA P-Series Not Applicable[7]
RCRA U-Series Not Applicable[7]
Primary Disposal Route Incineration[5][6]

Experimental Protocol: Chemical Inactivation

A specific, validated experimental protocol for the chemical inactivation of this compound was not found in the search results. While general methods for antibiotic inactivation exist, their effectiveness for this compound would need to be validated. It is imperative to consult with your institution's EHS department before attempting any chemical inactivation of antibiotic waste. They can provide guidance on approved and validated procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_pure Solid (Pure/Expired) waste_type->solid_pure Solid liquid Liquid (Solutions/Media) waste_type->liquid Liquid contaminated Contaminated Materials (PPE, etc.) waste_type->contaminated Contaminated Debris package_solid Package in Labeled, Sealed Container solid_pure->package_solid package_liquid Collect in Labeled, Leak-Proof Container liquid->package_liquid package_debris Collect in Labeled Hazardous Waste Bag/Container contaminated->package_debris storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage package_debris->storage disposal Arrange Pickup by EHS or Licensed Contractor for Incineration storage->disposal

Caption: this compound Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.